Product packaging for D-Sorbitol-d2(Cat. No.:)

D-Sorbitol-d2

Cat. No.: B12391677
M. Wt: 184.18 g/mol
InChI Key: FBPFZTCFMRRESA-SIAWFSHJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

D-Sorbitol-d2 is a useful research compound. Its molecular formula is C6H14O6 and its molecular weight is 184.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O6 B12391677 D-Sorbitol-d2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14O6

Molecular Weight

184.18 g/mol

IUPAC Name

(2S,3R,4R,5R)-1,1-dideuteriohexane-1,2,3,4,5,6-hexol

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1D2/t3-,4+,5+,6+/m0

InChI Key

FBPFZTCFMRRESA-SIAWFSHJSA-N

Isomeric SMILES

[2H]C([2H])([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to D-Sorbitol-d2: Properties, Metabolism, and Experimental Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Sorbitol-d2, a deuterated form of the sugar alcohol D-Sorbitol. It covers its fundamental chemical properties, its role in the biological polyol pathway, and detailed methodologies for its synthesis and use in metabolic research. This document is intended to serve as a valuable resource for professionals in the fields of biochemistry, pharmacology, and drug development who are interested in utilizing stable isotope-labeled compounds for metabolic studies.

Core Data Presentation

The key quantitative data for this compound and its unlabeled counterpart are summarized in the table below for easy reference and comparison.

PropertyThis compoundD-Sorbitol
CAS Number 1931877-15-4[1]50-70-4
Molecular Weight 184.18 g/mol 182.17 g/mol
Molecular Formula C₆H₁₂D₂O₆C₆H₁₄O₆
Synonyms Sorbitol-d2, D-Glucitol-d2D-Glucitol

The Polyol Pathway: Metabolism of D-Sorbitol

D-Sorbitol is metabolized in the body through the polyol pathway, a two-step metabolic route that converts glucose to fructose.[2][3] This pathway is particularly active in tissues that do not depend on insulin for glucose uptake.[3]

The first and rate-limiting step of the polyol pathway is the reduction of glucose to sorbitol, a reaction catalyzed by the enzyme aldose reductase, which utilizes NADPH as a cofactor.[2][4] Subsequently, sorbitol is oxidized to fructose by the enzyme sorbitol dehydrogenase, with the concomitant reduction of NAD+ to NADH.[2][4]

Under normal physiological conditions, this pathway is not a major route for glucose metabolism. However, in hyperglycemic states, such as in uncontrolled diabetes mellitus, the increased intracellular glucose concentration leads to a significant upregulation of the polyol pathway.[3][5] This can result in the accumulation of sorbitol in tissues with low levels of sorbitol dehydrogenase, such as the lens of the eye, peripheral nerves, and kidneys.[5] The resulting osmotic stress is implicated in the pathogenesis of diabetic complications like cataracts, neuropathy, and nephropathy.[3][5]

Polyol_Pathway cluster_AR Aldose Reductase cluster_SDH Sorbitol Dehydrogenase Glucose Glucose Sorbitol D-Sorbitol Glucose->Sorbitol Aldose Reductase Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase NADPH NADPH NADP NADP+ NAD NAD+ NADH NADH

The Polyol Pathway

Experimental Protocols

The use of stable isotope-labeled compounds like this compound is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes.[6][7] Below are detailed methodologies for the synthesis of this compound and its application in a metabolic tracing experiment.

Synthesis of this compound by Catalytic Deuteration of D-Glucose

This protocol describes the synthesis of this compound via the catalytic hydrogenation of D-Glucose using deuterium gas. This method is adapted from established procedures for the synthesis of unlabeled D-Sorbitol.[8][9][10][11]

Materials:

  • D-Glucose

  • Raney Nickel catalyst (or other suitable hydrogenation catalyst like Ruthenium on carbon)

  • Deuterium gas (D₂) of high purity

  • Deuterated water (D₂O) or a suitable deuterated solvent

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and pressure gauge

  • Filtration apparatus

Procedure:

  • Catalyst Preparation: Activate the Raney Nickel catalyst according to the manufacturer's instructions.

  • Reaction Setup: In the high-pressure autoclave, dissolve D-Glucose in D₂O. Add the activated Raney Nickel catalyst. The typical substrate-to-catalyst ratio is in the range of 5-15% by weight.[10]

  • Deuteration: Seal the autoclave and purge it several times with nitrogen gas to remove any air, followed by purging with deuterium gas. Pressurize the reactor with deuterium gas to the desired pressure (e.g., 80 bar).[11]

  • Reaction Conditions: Heat the reactor to the desired temperature (e.g., 46°C) and stir the reaction mixture vigorously.[9] Monitor the reaction progress by measuring the uptake of deuterium gas. The reaction time can vary from approximately 1 to several hours.[9]

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess deuterium gas. Filter the reaction mixture to remove the catalyst.

  • Purification and Analysis: The resulting solution contains this compound. The product can be purified by recrystallization. The purity and the extent of deuteration should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

Metabolic Tracing of the Polyol Pathway using this compound in Cell Culture

This protocol outlines a general workflow for a stable isotope tracing experiment to monitor the metabolism of this compound in a cell culture model.

Experimental_Workflow start Start: Cell Culture labeling Isotopic Labeling with this compound start->labeling quenching Metabolic Quenching labeling->quenching extraction Metabolite Extraction quenching->extraction analysis LC-MS/MS Analysis extraction->analysis data_proc Data Processing and Flux Analysis analysis->data_proc end End: Results data_proc->end

References

A Comprehensive Technical Guide to the Physical and Chemical Characteristics of Deuterated Sorbitol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical characteristics of deuterated sorbitol. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where isotopically labeled compounds are utilized. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of associated metabolic pathways.

Physicochemical Properties

Deuterated sorbitol, specifically D-Sorbitol-d8, exhibits physical and chemical properties that are largely similar to its non-deuterated counterpart, with slight variations arising from the isotopic substitution of hydrogen with deuterium. These properties are crucial for its application in various scientific fields, including as a stabilizing excipient, an isotonicity agent, and in pharmacokinetic studies to alter the metabolic profiles of drugs.[1]

General and Physical Properties
PropertyD-Sorbitol-d8D-Sorbitol (for comparison)
Molecular Formula C₆H₆D₈O₆C₆H₁₄O₆
Molecular Weight 190.22 g/mol [4][5]182.17 g/mol [6]
Appearance White crystalline solidOdorless, colorless or white, crystalline, hygroscopic powder[7][8][9]
Melting Point Data not available95 - 99 °C[8]
Boiling Point Data not available295 °C[10]
Density Data not available1.489 g/cm³[8]
Isotopic Purity Typically >98 atom % DNot Applicable
Solubility

The solubility of deuterated sorbitol is a critical parameter for its use in formulations and experimental studies.

SolventSolubility of D-Sorbitol-d8Solubility of D-Sorbitol (for comparison)
Water 100 mg/mL (requires sonication)[1]Very soluble (2350 g/L)[7][11]
DMSO 100 mg/mL (requires sonication)[1]Data not available
Ethanol Data not availableSparingly soluble[11]
Methanol Data not availableSoluble[7]

Experimental Protocols

The analysis and characterization of deuterated sorbitol involve various analytical techniques. Below are detailed methodologies for key experiments.

Synthesis of Perdeuterated Sorbitol

A common method for the preparation of perdeuterated sorbitol involves the reduction of perdeuterated glucose.[4]

Objective: To synthesize perdeuterated sorbitol for use as a biomacromolecule stabilization agent in NMR studies.[4]

Methodology:

  • Starting Material: Perdeuterated glucose.

  • Reduction Reaction: The specific reducing agent and reaction conditions would be detailed in the full experimental procedure, which is not available in the cited abstract. Typically, this would involve a chemical reducing agent like sodium borohydride in an appropriate solvent.

  • Purification: The resulting perdeuterated sorbitol would be purified from the reaction mixture, likely through techniques such as recrystallization or chromatography.

  • Characterization: The final product would be characterized to confirm its identity and isotopic purity using techniques like NMR and mass spectrometry.[4]

A workflow for this synthesis process is outlined below:

G Synthesis Workflow for Perdeuterated Sorbitol start Start with Perdeuterated Glucose reduction Reduction Reaction start->reduction Reduce aldehyde group purification Purification (e.g., Recrystallization, Chromatography) reduction->purification Isolate product characterization Characterization (NMR, Mass Spectrometry) purification->characterization Verify identity and purity end Perdeuterated Sorbitol characterization->end

Caption: Synthesis of Perdeuterated Sorbitol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of deuterated compounds.

Objective: To acquire ¹H and ¹³C NMR spectra of deuterated sorbitol to confirm its structure and isotopic enrichment.

Methodology for ¹³C NMR of Sorbitol (as a reference): [12][13]

  • Sample Preparation: Dissolve approximately 2 mmol of sorbitol in a suitable deuterated solvent (e.g., DMSO-d6) in a 5 mm NMR tube.[12]

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters (¹³C NMR):

    • Pulse Program: A standard single-pulse experiment with proton decoupling.

    • Temperature: Ambient temperature.

    • Data Points: Sufficient data points to ensure good resolution.

    • Relaxation Delay: A suitable relaxation delay to allow for quantitative analysis if needed.

    • Number of Scans: An adequate number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

  • Analysis: Assign the peaks in the ¹³C NMR spectrum to the corresponding carbon atoms in the sorbitol molecule. For deuterated sorbitol, the signals of deuterated carbons will be split into multiplets due to C-D coupling or may be significantly broadened.

Methodology for Deuterium (²H) NMR:

  • Solvent: Use a non-deuterated solvent such as natural abundance water or DMSO.

  • Instrument: An NMR spectrometer equipped with a probe capable of observing the deuterium frequency.

  • Acquisition: Run the experiment in unlocked mode if using a 100% natural abundance solvent. Manual shimming will be required.

  • Analysis: The resulting spectrum will show signals corresponding to the different deuterium environments in the molecule. The integration of these signals can be used to determine the relative isotopic enrichment at different positions.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and isotopic purity of deuterated sorbitol.

Objective: To confirm the molecular weight and determine the isotopic enrichment of deuterated sorbitol using LC-MS/MS or GC-MS.

Methodology for LC-MS/MS Analysis: [14][15][16][17]

  • Sample Preparation: Dissolve the deuterated sorbitol sample in a suitable solvent, such as a mixture of acetonitrile and water.

  • Chromatography:

    • Instrument: An ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer.[14][15]

    • Column: A hydrophilic interaction liquid chromatography (HILIC) analytical column is often used for the separation of polar compounds like sorbitol.[14][15]

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).[16]

    • Flow Rate: A typical flow rate would be around 0.2-0.8 mL/min.[16][17]

    • Column Temperature: Maintained at a constant temperature, for example, 40°C.[16][17]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative mode is commonly used.[16]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) can be used for targeted quantification.

    • Data Acquisition: Acquire full scan mass spectra to observe the isotopic cluster of the molecular ion and selected fragment ions.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments. The isotopic distribution of the molecular ion cluster is used to calculate the isotopic enrichment.[18][19][20]

Methodology for GC-MS Analysis (with Silylation): [21][22][23][24]

  • Derivatization (Silylation):

    • Dry the sample completely.

    • Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% trimethylchlorosilane - TMCS) and a solvent like pyridine.[22]

    • Heat the mixture (e.g., at 70°C for 45 minutes) to form the volatile trimethylsilyl (TMS) derivatives of sorbitol.[22]

  • Chromatography:

    • Instrument: A gas chromatograph coupled to a mass spectrometer.

    • Column: A capillary column suitable for the separation of silylated sugars (e.g., a ZB-5 column).[21]

    • Carrier Gas: Helium at a constant flow rate.[22]

    • Temperature Program: A temperature gradient is used to separate the components of the sample. For example, start at 100°C, hold for 2 minutes, then ramp up to 300°C at a rate of 5°C/min.[25]

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI) at 70 eV.[23]

    • Analysis Mode: Scan mode to acquire full mass spectra.

  • Data Analysis: Identify the peaks corresponding to the silylated deuterated sorbitol and analyze the mass spectrum to confirm the structure and isotopic distribution.

Biological Role and Metabolic Pathway

Deuterated sorbitol is expected to follow the same metabolic pathway as its non-deuterated counterpart, the polyol pathway. This pathway involves the conversion of glucose to sorbitol and then to fructose.[1][10][26] The use of deuterated sorbitol can be advantageous in metabolic studies to trace the fate of the molecule and to investigate the kinetic isotope effect on enzyme activity.

The Polyol Pathway

The polyol pathway consists of two primary enzymatic reactions:

  • Aldose Reductase: This enzyme reduces glucose to sorbitol, utilizing NADPH as a cofactor.[1][6]

  • Sorbitol Dehydrogenase: This enzyme oxidizes sorbitol to fructose, with NAD+ as the cofactor.[1][6]

Under normal physiological conditions, this pathway is a minor route for glucose metabolism. However, in hyperglycemic conditions, the increased flux through the polyol pathway can lead to the accumulation of sorbitol, which has been implicated in diabetic complications.[10]

G The Polyol Pathway of Sorbitol Metabolism Glucose Glucose Sorbitol Sorbitol / Deuterated Sorbitol Glucose->Sorbitol Reduction Fructose Fructose Sorbitol->Fructose Oxidation AR Aldose Reductase AR->Glucose NADP NADP+ AR->NADP Consumed SDH Sorbitol Dehydrogenase SDH->Sorbitol NADH NADH SDH->NADH Produced NADPH NADPH NADPH->AR Cofactor NAD NAD+ NAD->SDH Cofactor

Caption: The Polyol Pathway.

Applications in Research and Drug Development

Deuterated sorbitol serves several important functions in scientific research and the pharmaceutical industry:

  • Metabolic Tracer: Due to its isotopic label, deuterated sorbitol can be used to trace the metabolic fate of sorbitol in vivo and in vitro without the use of radioactive isotopes.

  • NMR Solvent and Stabilizer: Perdeuterated sorbitol is used as a protein-stabilizing agent in NMR studies, as it does not produce interfering proton signals.[4]

  • Pharmacokinetic Modification: The substitution of hydrogen with deuterium can alter the rate of metabolic processes due to the kinetic isotope effect. This can be exploited in drug development to modify the pharmacokinetic profile of a drug, potentially leading to improved efficacy, reduced toxicity, or a more convenient dosing regimen.[1]

  • Internal Standard: Deuterated sorbitol is an ideal internal standard for quantitative analysis of sorbitol in biological matrices by mass spectrometry, as it has nearly identical chemical properties to the analyte but a different mass.

References

A Technical Guide to Commercial Suppliers and Quality Assessment of High-Purity D-Sorbitol-d2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the procurement of high-purity, stable isotope-labeled compounds is a critical step for ensuring data accuracy and reproducibility. D-Sorbitol-d2, a deuterated form of D-Sorbitol, serves as an essential internal standard in pharmacokinetic and metabolic studies, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[1][2] Its utility stems from its chemical and physical properties being nearly identical to its non-labeled counterpart, while its increased mass allows for clear differentiation in mass spectrometry assays.[3]

This guide provides an overview of commercial suppliers for high-purity this compound, summarizes key product specifications, and outlines the general experimental methodologies used to verify its purity and isotopic enrichment.

Commercial Supplier and Product Specifications

The selection of a suitable supplier depends on factors such as required purity, isotopic enrichment, available quantities, and documentation like a Certificate of Analysis (CoA).[4] High isotopic enrichment (typically ≥98%) is crucial to minimize background interference and ensure clear mass separation during analysis.[3] Below is a summary of specifications from identified commercial suppliers.

Specification MedChemExpress Alfa Chemistry
Product Name This compoundThis compound
Synonyms Sorbitol-d2Sorbitol-d2; D-Glucitol-d2
CAS Number 1931877-15-41931877-15-4
Molecular Formula C₆H₁₂D₂O₆Not Specified
Molecular Weight 184.18Not Specified
Purity >98%Not Specified
Isotopic Enrichment Not SpecifiedNot Specified
Primary Applications Internal Standard, ResearchResearch Use Only

Note: This data is compiled from publicly available information. Researchers should always request a lot-specific Certificate of Analysis (CoA) from the supplier for detailed quantitative data.

Experimental Protocols: Quality Control of Deuterated Standards

Suppliers of high-purity deuterated compounds employ a range of analytical techniques to certify the chemical purity, structural integrity, and isotopic enrichment of their products.[1] While specific, proprietary protocols are not disclosed, the principles of the most common validation methods are described below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the molecular structure and determine the position and extent of deuterium incorporation.

  • Methodology:

    • A high-resolution NMR spectrum (¹H NMR and ¹³C NMR) of the deuterated compound is acquired.

    • The ¹H NMR spectrum is compared against the spectrum of the non-labeled D-Sorbitol standard. The absence or significant reduction of a signal at a specific chemical shift indicates successful deuterium substitution at that position.

    • Integration of the remaining proton signals provides a quantitative measure of the isotopic enrichment.

    • ¹³C NMR is used to confirm that the carbon backbone of the molecule is correct and has not undergone rearrangement during the labeling synthesis.

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Objective: To assess chemical purity and confirm the mass difference due to deuteration.[5]

  • Methodology:

    • The this compound sample is dissolved in a suitable solvent and injected into a High-Performance Liquid Chromatography (HPLC) system.

    • The HPLC separates the main compound from any potential impurities based on their physicochemical properties (e.g., polarity). The retention time of the deuterated compound should be nearly identical to its non-labeled analog.[3]

    • The eluent from the HPLC is directed into a mass spectrometer.

    • The mass spectrometer is set to scan for the expected mass-to-charge ratio (m/z) of both this compound and any residual unlabeled D-Sorbitol.

    • Chemical purity is determined by integrating the peak area of the primary compound relative to the total area of all detected peaks in the chromatogram.

    • Isotopic purity is confirmed by observing the expected mass shift (2 Da) compared to the unlabeled standard and quantifying the relative intensities of the isotopic peaks.[5]

Visualized Workflows and Relationships

The following diagrams illustrate key processes and concepts relevant to the use of this compound in a research setting.

Procurement and QC Workflow for Deuterated Standards cluster_0 Supplier Selection cluster_1 Procurement cluster_2 In-House Verification (Optional but Recommended) cluster_3 Final Approval s1 Identify Potential Suppliers s2 Request Product Specifications & CoA s1->s2 s3 Compare Purity, Enrichment, and Cost s2->s3 p1 Place Order s3->p1 p2 Receive Compound & Documentation p1->p2 v1 Prepare Analytical Sample p2->v1 v2 Perform LC-MS Analysis v1->v2 v3 Perform NMR Analysis v1->v3 v4 Confirm Identity, Purity, and Isotopic Enrichment v2->v4 v3->v4 a1 Release for Use in Assays v4->a1

Caption: A typical workflow for sourcing and verifying a high-purity deuterated standard.

Role of this compound as an Internal Standard in LC-MS cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Processing cluster_3 Quantification prep1 Biological Sample (e.g., Plasma) Contains Analyte (D-Sorbitol) prep2 Spike with Known Amount of Internal Standard (this compound) prep1->prep2 prep3 Sample Extraction (e.g., Protein Precipitation) prep2->prep3 lc HPLC Separation (Analyte and IS co-elute) prep3->lc ms Mass Spectrometry Detection (Separation by mass: m/z vs m/z+2) lc->ms data1 Measure Peak Area of Analyte ms->data1 data3 Calculate Peak Area Ratio (Analyte / IS) data1->data3 data2 Measure Peak Area of Internal Standard (IS) data2->data3 quant Determine Analyte Concentration from Calibration Curve data3->quant

Caption: Use of this compound to correct for variability in LC-MS quantification.

References

The Natural Abundance of Deuterium in Sorbitol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of deuterium in sorbitol, a sugar alcohol widely used in the pharmaceutical, food, and chemical industries. Understanding the isotopic composition of sorbitol is critical for various applications, including metabolic research, drug development, and authenticity control of natural products. This document details the analytical methodologies for determining deuterium content, presents available data on its precursor, and outlines the biochemical context of deuterium distribution.

Introduction to Deuterium and its Natural Abundance

Deuterium (²H or D) is a stable isotope of hydrogen, containing one proton and one neutron in its nucleus. On Earth, the natural abundance of deuterium is approximately 0.0156%, meaning that for every million hydrogen atoms, about 156 are deuterium.[1] This natural isotopic signature is incorporated into organic molecules, including sorbitol, during their biosynthesis. The precise isotopic composition can vary depending on the geographical origin of the plant source, the photosynthetic pathway of the plant, and the specific enzymatic reactions involved in the molecule's synthesis.

Quantitative Data on Natural Deuterium Abundance

Direct quantitative data on the natural abundance of deuterium specifically in sorbitol is not extensively documented in publicly available literature. However, valuable insights can be drawn from its immediate precursor, glucose. Sorbitol is commercially produced by the reduction of glucose. Therefore, the deuterium distribution in naturally derived sorbitol is expected to closely reflect that of its glucose source material.

A key study on the site-specific natural isotope fractionation of hydrogen in glucose using Quantitative ²H Nuclear Magnetic Resonance (SNIF-NMR) provides detailed information on the deuterium/hydrogen ratios at different positions within the glucose molecule from plants with different photosynthetic pathways (C3 and C4).

Table 1: Site-Specific Deuterium/Hydrogen Ratios in Glucose from C3 and C4 Plants

Position in Glucose Molecule(D/H) Ratio in C3 Plants (ppm)(D/H) Ratio in C4 Plants (ppm)
H-1145.3158.2
H-2123.5143.7
H-3142.4155.3
H-4143.9156.7
H-5140.9153.5
H-6s131.8150.1
H-6r131.8150.1

Data adapted from a study on the natural deuterium distribution in glucose. The conversion of glucose to sorbitol involves the reduction of the aldehyde group at C1 to a primary alcohol. This process introduces hydrogen, and the isotopic composition of this added hydrogen will influence the final deuterium content at the C1 position of sorbitol.

Experimental Protocols for Deuterium Abundance Analysis

The determination of the natural abundance of deuterium in organic molecules like sorbitol requires highly sensitive analytical techniques. The two primary methods employed for this purpose are Isotope Ratio Mass Spectrometry (IRMS) and Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR) spectroscopy.

Isotope Ratio Mass Spectrometry (IRMS)

IRMS is a powerful technique for measuring the overall or bulk isotopic ratio of an element in a sample. For hydrogen isotope analysis, the organic sample is combusted at a high temperature to produce hydrogen gas (H₂), which is then introduced into the mass spectrometer.

Detailed Methodology for IRMS Analysis of Sorbitol:

  • Sample Preparation: A purified and dried sample of sorbitol is weighed into a tin or silver capsule.

  • Combustion/Pyrolysis: The encapsulated sample is introduced into a high-temperature furnace (typically >1400 °C) where it undergoes combustion or pyrolysis in the presence of a catalyst. This process quantitatively converts the hydrogen in the sorbitol to H₂ gas.

  • Gas Chromatography (GC) Separation: The resulting gases are passed through a gas chromatograph to separate the H₂ from other combustion products like CO₂ and N₂.

  • Introduction to Mass Spectrometer: The purified H₂ gas is then introduced into the ion source of the mass spectrometer.

  • Ionization and Mass Analysis: The H₂ molecules are ionized, and the resulting ions (H₂⁺ and HD⁺) are accelerated and separated based on their mass-to-charge ratio.

  • Detection and Data Analysis: The ion beams are detected, and the ratio of the ion currents corresponding to HD⁺ and H₂⁺ is used to calculate the δ²H value of the sample relative to a standard (Vienna Standard Mean Ocean Water - VSMOW).

Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR)

SNIF-NMR is a unique technique that can determine the distribution of deuterium at specific positions within a molecule. This provides a much more detailed isotopic fingerprint than bulk IRMS analysis.

Detailed Methodology for SNIF-NMR Analysis of Sorbitol:

  • Sample Preparation: A high-purity sorbitol sample is dissolved in a specific NMR solvent that does not contain deuterium signals that would interfere with the measurement.

  • ²H NMR Spectroscopy: The sample is analyzed using a high-field NMR spectrometer equipped for deuterium detection. A specific pulse sequence is used to acquire the ²H NMR spectrum.

  • Data Acquisition: Due to the low natural abundance of deuterium, a large number of scans are typically required to obtain a spectrum with an adequate signal-to-noise ratio.

  • Spectral Analysis: The resulting spectrum shows distinct peaks corresponding to deuterium at different positions in the sorbitol molecule. The area of each peak is proportional to the abundance of deuterium at that specific site.

  • Quantification: By integrating the signals and comparing them to a certified reference material with a known D/H ratio, the site-specific (D/H) ratios can be calculated.

Visualizations

Experimental Workflow for Deuterium Abundance Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_irms IRMS Analysis cluster_nmr SNIF-NMR Analysis sorbitol_sample Sorbitol Sample purification Purification & Drying sorbitol_sample->purification combustion High-Temp Combustion purification->combustion dissolution Dissolution in Solvent purification->dissolution gc_separation GC Separation of H2 combustion->gc_separation ms_analysis Mass Spectrometry gc_separation->ms_analysis delta_2h δ²H Value (Bulk) ms_analysis->delta_2h nmr_acquisition ²H NMR Acquisition dissolution->nmr_acquisition spectral_analysis Spectral Analysis nmr_acquisition->spectral_analysis site_specific Site-Specific (D/H)i spectral_analysis->site_specific

Caption: Experimental workflow for determining the natural abundance of deuterium in sorbitol using IRMS and SNIF-NMR.

Sorbitol Biosynthesis and Deuterium Incorporation

sorbitol_biosynthesis glucose Glucose aldose_reductase Aldose Reductase glucose->aldose_reductase Substrate nadph NADPH + H+ nadph->aldose_reductase Cofactor sorbitol Sorbitol aldose_reductase->sorbitol Product nadp NADP+ aldose_reductase->nadp Byproduct

Caption: The enzymatic conversion of glucose to sorbitol, a key step for deuterium incorporation.

Conclusion

While direct quantitative data for the natural abundance of deuterium in sorbitol remains a niche area of research, a comprehensive understanding can be achieved by examining its precursor, glucose, and employing advanced analytical techniques. Isotope Ratio Mass Spectrometry provides a bulk isotopic signature, which is useful for determining the geographical origin and authenticity of sorbitol. For a more detailed molecular fingerprint, Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance is the method of choice, offering insights into the biosynthetic pathways and the potential for isotopic labeling studies in drug metabolism and development. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working with sorbitol to understand and utilize its natural isotopic composition.

References

D-Sorbitol-d2: A Comprehensive Technical Guide on Safety, Handling, and Experimental Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safety, handling, and experimental applications of D-Sorbitol-d2. The content is tailored for professionals in research and drug development, offering detailed data, experimental protocols, and visual representations of key processes.

Safety Data Sheet and Handling

This compound is the deuterium-labeled form of D-Sorbitol. While specific safety data for the deuterated compound is not extensively available, the safety profile is considered analogous to that of D-Sorbitol. D-Sorbitol is not classified as a hazardous substance.[1] However, standard laboratory safety practices should always be observed.

Hazard Identification

D-Sorbitol is not considered a hazardous substance according to OSHA 29 CFR 1910.1200 and Regulation (EC) No. 1272/2008.[1][2] Ingestion of large amounts may cause a laxative effect, including abdominal pain, gas, and diarrhea.[2]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration.[1][3]

  • Skin Contact: Wash off with soap and plenty of water.[1]

  • Eye Contact: Flush eyes with water as a precaution.[1]

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[1]

Handling and Storage

Handling: Avoid creating dust. Use in a well-ventilated area.[2][4] Do not eat, drink, or smoke when handling.[2] Wash hands thoroughly after handling.[5] Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[1][6][7] D-Sorbitol is hygroscopic.[5][6]

Personal Protective Equipment
  • Eye/Face Protection: Safety glasses with side shields or goggles are recommended.[1][2][5][8]

  • Skin Protection: Wear protective gloves.[1][8] A lab coat is also recommended.[9]

  • Respiratory Protection: If dust is generated, a particulate respirator (type N95 or P1) may be used.[1]

Physicochemical and Toxicological Data

The following tables summarize key quantitative data for D-Sorbitol. This data is essential for experimental design and safety assessments.

Table 1: Physicochemical Properties of D-Sorbitol

PropertyValueReference
Molecular FormulaC₆H₁₄O₆[6]
Molecular Weight182.17 g/mol [6]
Melting Point98 - 100 °C[10]
Boiling Point295 °C[10]
SolubilityMiscible in water[2]
Specific Gravity1.47 g/cm³[2]

Table 2: Toxicological Data for D-Sorbitol

TestSpeciesRouteValueReference
LD50RatOral15,900 mg/kg[2][3]
LD50MouseOral17,800 mg/kg[3]
TDLoWomanOral1,700 mg/kg/day[2][3]

Experimental Applications and Protocols

This compound is primarily utilized as a stable isotope-labeled internal standard in metabolic research and pharmacokinetic studies.[2] Its deuteration allows for the differentiation and quantification of endogenous versus exogenously administered sorbitol using mass spectrometry.

Metabolic Pathway of D-Sorbitol

D-Sorbitol is a key intermediate in the polyol pathway. It is synthesized from glucose by aldose reductase and can be further converted to fructose by sorbitol dehydrogenase. This pathway is significant in various tissues and has been implicated in diabetic complications. The pentose phosphate pathway can also contribute to the synthesis of D-Sorbitol.[1]

Sorbitol Metabolic Pathway Glucose Glucose Sorbitol D-Sorbitol Glucose->Sorbitol Aldose Reductase Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase Pentose_Phosphate_Pathway Pentose Phosphate Pathway Pentose_Phosphate_Pathway->Sorbitol Synthesis

Caption: Metabolic pathway of D-Sorbitol.

Experimental Protocol: Quantitative Analysis of D-Sorbitol in Biological Samples

This protocol outlines a general method for the quantification of D-Sorbitol, which can be adapted for this compound as an internal standard. The method is based on high-performance liquid chromatography (HPLC).

Objective: To determine the concentration of D-Sorbitol in a given sample.

Materials:

  • D-Sorbitol standard

  • This compound (as internal standard)

  • Propylene glycol (as an alternative internal standard)

  • High-performance liquid chromatograph (HPLC) with a refractive index detector (RID)

  • Cation-exchange resin column

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Preparation of Internal Standard Solution: Accurately weigh a known amount of this compound (or propylene glycol) and dissolve it in water in a volumetric flask to a final known concentration.

  • Preparation of Standard Solutions: Prepare a series of standard solutions by accurately weighing different amounts of D-Sorbitol into separate volumetric flasks. Add a fixed volume of the internal standard solution to each flask and dilute to volume with water.

  • Preparation of Sample Solution: Accurately weigh a known amount of the sample into a volumetric flask. Add the same fixed volume of the internal standard solution and dilute to volume with water.

  • HPLC Analysis:

    • Set the HPLC operating parameters (e.g., column temperature, mobile phase flow rate).

    • Inject the standard solutions to generate a calibration curve by plotting the ratio of the peak area of D-Sorbitol to the peak area of the internal standard against the concentration of D-Sorbitol.

    • Inject the sample solution and determine the peak area ratio.

  • Quantification: Calculate the concentration of D-Sorbitol in the sample using the calibration curve.

HPLC Analysis Workflow cluster_prep Solution Preparation Internal_Standard Prepare Internal Standard (this compound) Standard_Solutions Prepare D-Sorbitol Standard Solutions Internal_Standard->Standard_Solutions Sample_Solution Prepare Sample Solution Internal_Standard->Sample_Solution Analysis Inject Solutions and Acquire Data Standard_Solutions->Analysis Sample_Solution->Analysis HPLC HPLC System Analysis->HPLC Calibration Generate Calibration Curve Analysis->Calibration Quantification Quantify D-Sorbitol in Sample Calibration->Quantification

Caption: Workflow for quantitative analysis of D-Sorbitol using HPLC.

Application in Drug Development

D-Sorbitol is used as an excipient in various pharmaceutical formulations.[4][9] It serves as a sweetener, humectant, stabilizer, and bulking agent.[4] However, it's important to note that sorbitol can affect the absorption and bioavailability of certain drugs.[9] Therefore, studies involving this compound can be crucial in understanding the pharmacokinetic interactions between active pharmaceutical ingredients (APIs) and this common excipient.

Logical Relationship for Safety Assessment

The safety assessment of this compound is fundamentally based on the extensive data available for its non-deuterated counterpart, D-Sorbitol. The logical flow of this assessment is outlined below.

Safety Assessment Logic cluster_data Available Data Sorbitol_Data Extensive Safety Data for D-Sorbitol Analogous_Properties Assumption of Analogous Chemical and Toxicological Properties Sorbitol_Data->Analogous_Properties Deuterium_Safety General Safety of Deuterium Labeling Deuterium_Safety->Analogous_Properties Risk_Assessment Risk Assessment for This compound Analogous_Properties->Risk_Assessment Handling_Protocols Establishment of Safe Handling Protocols Risk_Assessment->Handling_Protocols

Caption: Logical framework for the safety assessment of this compound.

References

The Role of D-Sorbitol-d2 in Unraveling Metabolic Pathway Dynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of D-Sorbitol-d2 as a stable isotope tracer in the intricate study of metabolic pathways, with a primary focus on the polyol pathway. This document provides a comprehensive overview of the underlying principles, detailed experimental methodologies, and data interpretation strategies for researchers, scientists, and drug development professionals seeking to leverage this powerful technique to gain deeper insights into cellular metabolism and its deregulation in disease.

Introduction: The Significance of Stable Isotope Tracing with this compound

Stable isotope tracing has emerged as an indispensable tool in metabolomics, allowing for the dynamic tracking of atoms through complex biochemical reaction networks.[1] Unlike traditional metabolomics which provides a static snapshot of metabolite levels, isotope tracing offers a quantitative measure of metabolic flux—the rate of turnover of molecules through a pathway.[1] this compound, a deuterated form of the sugar alcohol sorbitol, serves as a valuable tracer for elucidating the activity of the polyol pathway.

The polyol pathway, also known as the sorbitol-aldose reductase pathway, is a two-step metabolic route that converts glucose to fructose.[2] Under normal physiological conditions, this pathway is responsible for a minor fraction of glucose metabolism. However, in hyperglycemic states, such as in diabetes mellitus, the flux through the polyol pathway is significantly increased.[3] This overactivation has been implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, and retinopathy.[4] By introducing this compound into a biological system, researchers can precisely track its conversion to deuterated fructose and other downstream metabolites, thereby quantifying the activity of this crucial pathway.[5]

The Polyol Pathway: A Key Target in Metabolic Research

The polyol pathway consists of two primary enzymatic reactions:

  • Aldose Reductase: This enzyme catalyzes the reduction of glucose to sorbitol, utilizing NADPH as a cofactor.[6]

  • Sorbitol Dehydrogenase: Subsequently, sorbitol is oxidized to fructose by sorbitol dehydrogenase, with the concomitant reduction of NAD+ to NADH.[7]

The accumulation of sorbitol and the altered NAD(P)H/NAD(P)+ ratio resulting from increased polyol pathway flux can lead to osmotic stress, oxidative stress, and cellular damage.[3] Therefore, understanding and quantifying the dynamics of this pathway is of paramount importance for developing therapeutic interventions for diabetes and other metabolic disorders.

Polyol_Pathway cluster_0 Polyol Pathway cluster_1 Downstream Pathways Glucose Glucose Sorbitol This compound (Tracer) Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Glycolysis Glycolysis Glucose->Glycolysis PentosePhosphate Pentose Phosphate Pathway Glucose->PentosePhosphate Fructose Fructose-d2 Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Fructose->Glycolysis AdvancedGlycation Advanced Glycation End Products (AGEs) Fructose->AdvancedGlycation

Figure 1: The Polyol Pathway with this compound as a Tracer.

Experimental Design and Protocols for this compound Tracing Studies

A well-designed experimental protocol is critical for obtaining reliable and reproducible data from this compound tracing studies. The following sections outline a comprehensive methodology for both in vitro (cell culture) and in vivo studies.

General Workflow for Metabolic Tracing

The fundamental workflow for a this compound tracing experiment involves several key stages:

Experimental_Workflow start Start: Experimental Setup tracer Introduction of This compound Tracer start->tracer incubation Time-Course Incubation tracer->incubation quenching Rapid Quenching of Metabolism incubation->quenching extraction Metabolite Extraction quenching->extraction analysis LC-MS/MS Analysis extraction->analysis data_proc Data Processing and Isotopologue Analysis analysis->data_proc flux_calc Metabolic Flux Calculation data_proc->flux_calc end End: Biological Interpretation flux_calc->end

Figure 2: General Experimental Workflow for this compound Tracing.
Detailed Experimental Protocol: In Vitro Cell Culture Model

This protocol provides a representative example for studying the polyol pathway in a mammalian cell line.

Materials:

  • Mammalian cell line of interest (e.g., human retinal pigment epithelial cells)

  • Appropriate cell culture medium and supplements

  • This compound (≥98% isotopic purity)

  • Phosphate-buffered saline (PBS), ice-cold

  • Quenching solution: 60% methanol in water, pre-chilled to -40°C[8]

  • Extraction solvent: 80% methanol in water, pre-chilled to -80°C

  • Internal standards (e.g., 13C6-Sorbitol, 13C6-Fructose)

  • Liquid nitrogen

Procedure:

  • Cell Culture: Culture cells to the desired confluency (typically 80-90%) in standard culture conditions.

  • Tracer Introduction: Replace the standard culture medium with a medium containing a defined concentration of this compound (e.g., 5 mM).

  • Time-Course Incubation: Incubate the cells with the tracer-containing medium for various time points (e.g., 0, 15, 30, 60, 120 minutes) to capture the dynamic changes in metabolite labeling.

  • Rapid Quenching of Metabolism: To halt all enzymatic activity instantaneously, rapidly wash the cells with ice-cold PBS and then immediately add the pre-chilled quenching solution.[9]

  • Cell Lysis and Metabolite Extraction: Scrape the cells in the quenching solution and transfer to a microcentrifuge tube. Pellet the cells by centrifugation at a low speed and discard the supernatant. Add the pre-chilled extraction solvent to the cell pellet, vortex vigorously, and incubate on dry ice for 15 minutes. Repeat the extraction process to ensure complete recovery of metabolites.[10]

  • Sample Preparation for Analysis: Centrifuge the cell extracts to pellet any debris. Collect the supernatant containing the metabolites and dry it under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

In Vivo Studies

For in vivo studies, this compound can be administered to animal models through various routes, such as oral gavage or intravenous infusion.[11] Blood and tissue samples are then collected at different time points post-administration. The quenching and extraction procedures for tissue samples are similar to those for cultured cells, involving rapid freezing in liquid nitrogen followed by homogenization in a cold extraction solvent.[5]

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the analytical platform of choice for quantifying this compound and its labeled downstream metabolites due to its high sensitivity, specificity, and ability to resolve isotopologues.[12]

Table 1: Representative LC-MS/MS Parameters for Sorbitol and Fructose Analysis

ParameterSetting
Liquid Chromatography
ColumnHILIC (Hydrophilic Interaction Liquid Chromatography) Column
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
GradientOptimized for separation of sugar isomers
Flow Rate0.3 - 0.5 mL/min
Column Temperature40°C
Mass Spectrometry
Ionization ModeNegative Electrospray Ionization (ESI-)
MRM TransitionsSorbitol (unlabeled): 181.1 -> 89.1
This compound: 183.1 -> 90.1
Fructose (unlabeled): 179.1 -> 89.1
Fructose-d2: 181.1 -> 90.1
13C6-Sorbitol (IS): 187.1 -> 92.1
13C6-Fructose (IS): 185.1 -> 92.1

Note: MRM (Multiple Reaction Monitoring) transitions should be optimized for the specific instrument used.

Data Presentation and Interpretation

The primary output of a this compound tracing experiment is the measurement of the fractional labeling of sorbitol, fructose, and other relevant metabolites over time. This data can be presented in tabular and graphical formats to visualize the dynamics of the polyol pathway.

Table 2: Hypothetical Fractional Labeling of Sorbitol and Fructose in Cultured Retinal Cells

Time (minutes)Fractional Labeling of Sorbitol (M+2)Fractional Labeling of Fructose (M+2)
00.000.00
150.650.15
300.850.35
600.920.58
1200.950.75

From this data, the metabolic flux through the polyol pathway can be calculated using mathematical models. The rate of appearance of labeled fructose from labeled sorbitol provides a direct measure of the activity of sorbitol dehydrogenase.

Applications in Drug Development

The use of this compound as a tracer offers significant advantages in the development of drugs targeting the polyol pathway, particularly aldose reductase inhibitors.

Drug_Development_Logic disease Diabetic Complications (Hyperglycemia) pathway Increased Polyol Pathway Flux disease->pathway tracer_exp This compound Tracing Experiment pathway->tracer_exp outcome Reduced Fructose-d2 Production tracer_exp->outcome drug Aldose Reductase Inhibitor (ARI) drug->tracer_exp therapeutic Therapeutic Efficacy Assessment outcome->therapeutic

References

A Technical Guide to Stable Isotope Labeling with D-Sorbitol-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the principles, applications, and methodologies for using D-Sorbitol-d2 as a stable isotope tracer in metabolic research and drug development. It is designed to offer a practical framework for professionals seeking to investigate the polyol pathway and its role in health and disease.

Introduction to Stable Isotope Labeling (SIL)

Stable Isotope Labeling (SIL) is a powerful and safe research technique that uses molecules containing non-radioactive heavy isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), to trace their metabolic fate within a biological system.[1] Unlike radioactive isotopes, stable isotopes do not pose a radiation risk, making them ideal for a wide range of studies, including those in clinical trials.[1] By incorporating these heavy atoms, a molecule's mass is increased without significantly altering its chemical properties. This mass shift allows for precise tracking and quantification using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

This compound is the deuterium-labeled form of D-Sorbitol, a six-carbon sugar alcohol.[2][3] It serves as an effective tracer for investigating the activity, or flux, of metabolic pathways in which sorbitol is an intermediate. Its primary application is in the study of the polyol pathway, a metabolic route implicated in the pathology of several diseases.

The Polyol Pathway: A Core Target for this compound

The polyol pathway is a two-step metabolic process that converts glucose into fructose.[4][5][6] This pathway becomes particularly active during hyperglycemic conditions, such as in diabetes mellitus, when the primary glucose-utilizing pathway (glycolysis) becomes saturated.[5][7]

The two key enzymatic reactions are:

  • Glucose to Sorbitol: The enzyme Aldose Reductase reduces glucose to sorbitol. This reaction consumes the cofactor NADPH, converting it to NADP+.[4][5]

  • Sorbitol to Fructose: The enzyme Sorbitol Dehydrogenase then oxidizes sorbitol to fructose, a reaction that reduces the cofactor NAD+ to NADH.[4][5]

In healthy tissues with both enzymes, this pathway operates without issue. However, in tissues that lack sufficient sorbitol dehydrogenase, such as the retina, kidneys, and peripheral nerve Schwann cells, sorbitol can accumulate to toxic levels.[4] This accumulation causes osmotic stress by drawing water into the cells, leading to cell damage and contributing to the microvascular complications associated with diabetes.[4][5]

// Metabolites Glucose [label="Glucose", fillcolor="#F1F3F4", fontcolor="#202124"]; Sorbitol [label="this compound\n(Tracer)", fillcolor="#FBBC05", fontcolor="#202124", shape=box, style="filled,rounded"]; Fructose [label="Fructose-d2\n(Detected)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Enzymes AR [label="Aldose\nReductase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SDH [label="Sorbitol\nDehydrogenase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Cofactors NADPH [label="NADPH", shape=plaintext, fontcolor="#5F6368"]; NADP [label="NADP+", shape=plaintext, fontcolor="#5F6368"]; NAD [label="NAD+", shape=plaintext, fontcolor="#5F6368"]; NADH [label="NADH", shape=plaintext, fontcolor="#5F6368"];

// Pathway Flow Glucose -> AR [arrowhead=none]; AR -> Sorbitol; Sorbitol -> SDH [arrowhead=none]; SDH -> Fructose;

// Cofactor Edges NADPH -> AR [dir=back, label=" consumes", color="#34A853"]; AR -> NADP [label=" produces", color="#EA4335"]; NAD -> SDH [dir=back, label=" consumes", color="#34A853"]; SDH -> NADH [label=" produces", color="#EA4335"]; } Figure 1: The Polyol Metabolic Pathway

Applications in Research and Drug Development

The use of this compound provides a dynamic view of metabolic activity that static metabolite measurements cannot offer.

  • Metabolic Flux Analysis (MFA): By introducing this compound and measuring the rate of appearance of labeled fructose (Fructose-d2), researchers can precisely quantify the flux through the sorbitol dehydrogenase step. This is critical for understanding how the polyol pathway is modulated by disease states, genetic modifications, or therapeutic interventions.[8][9]

  • Drug Target Validation and Efficacy: The polyol pathway, particularly aldose reductase, is a target for drugs aimed at preventing diabetic complications.[4] this compound can be used in cellular or animal models to test the efficacy of sorbitol dehydrogenase inhibitors by quantifying the reduction in Fructose-d2 production.

  • Pharmacokinetic Studies: D-Sorbitol is widely used as a pharmaceutical excipient in various drug formulations.[10][11][12] Deuterium-labeled this compound can serve as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of the excipient itself, helping to understand its potential impact on the bioavailability of the active pharmaceutical ingredient (API).[2][12]

Experimental Workflow & Protocols

A typical stable isotope tracing experiment involves introducing the labeled substrate to a biological system and analyzing the incorporation of the isotope into downstream metabolites over time.

// Nodes A [label="1. System Setup\n(e.g., Cell Culture)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Introduce Tracer\n(Media with this compound)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Incubation\n(Time Course Sampling)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Quench Metabolism\n(e.g., Cold Saline Wash)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="5. Metabolite Extraction\n(e.g., 80% Methanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Sample Preparation\n(Dry & Reconstitute)", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="7. LC-MS/MS Analysis", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="8. Data Analysis\n(Isotopologue Distribution)", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } Figure 2: General Experimental Workflow

Detailed Experimental Protocol: An Example

The following table outlines a generalized protocol for tracing this compound metabolism in a human endothelial cell line, a relevant model for studying diabetic vascular complications.

Phase Step Detailed Procedure
1. Cell Culture Seeding & GrowthPlate human umbilical vein endothelial cells (HUVECs) in standard growth medium and grow to ~80% confluency.
Media ChangePrior to labeling, replace the growth medium with a custom experimental medium (e.g., DMEM) lacking unlabeled glucose and fructose to minimize pool dilution.
2. Labeling Tracer IntroductionReplace the custom medium with identical medium supplemented with a known concentration of this compound (e.g., 5 mM).
Time CourseIncubate cells for a series of time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the approach to isotopic steady state.[8]
3. Sample Collection QuenchingAt each time point, rapidly aspirate the labeling medium and wash the cells with ice-cold 0.9% NaCl solution to halt all enzymatic activity.
ExtractionImmediately add 1 mL of ice-cold 80% methanol (LC-MS grade) to the plate. Scrape the cells and collect the cell/methanol mixture into a microcentrifuge tube.
4. Sample Prep Lysis & ClarificationVortex the tubes and centrifuge at high speed (e.g., 15,000 x g) at 4°C for 10 minutes to pellet protein and cell debris.
Drying & StorageTransfer the supernatant containing the metabolites to a new tube. Dry the extract completely using a vacuum concentrator. Store at -80°C until analysis.
5. LC-MS/MS ReconstitutionReconstitute the dried metabolite pellet in a suitable solvent (e.g., 50% acetonitrile) compatible with the chromatography method.
AnalysisInject the sample onto an LC-MS/MS system. Use Hydrophilic Interaction Liquid Chromatography (HILIC) for optimal separation of polar sugar alcohols like sorbitol and fructose.[13] Set the mass spectrometer to monitor the mass-to-charge ratios (m/z) for unlabeled fructose (M+0) and labeled fructose (M+2).

Data Analysis and Presentation

The primary output from the LC-MS/MS analysis is the Mass Isotopologue Distribution (MID) for the target metabolite, fructose. An isotopologue is a molecule that differs only in its isotopic composition. The MID quantifies the percentage of the total fructose pool that exists as the unlabeled form (M+0), the singly labeled form (M+1), the doubly labeled form (M+2), and so on. Since this compound contains two deuterium atoms, its conversion to fructose will primarily generate Fructose-d2, which appears as the M+2 peak.

Example Quantitative Data

The table below presents hypothetical MID data for fructose after incubating cells with this compound. This illustrates the expected shift from the natural (M+0) to the labeled (M+2) form over time, indicating active flux through the polyol pathway.

Incubation Time (min) Fructose (M+0) % Fructose (M+1) % Fructose (M+2) %
099.10.80.1
1585.31.113.6
3072.51.426.1
6051.81.646.6
12029.91.768.4

Note: M+1 represents natural isotope abundance and minor metabolic contributions. The significant increase in M+2 demonstrates the conversion of this compound to fructose.

By analyzing the rate of M+2 incorporation, researchers can calculate the absolute flux rate, providing a quantitative measure of the polyol pathway's activity under the specific experimental conditions.

References

Methodological & Application

Application Notes and Protocols for Quantitative NMR Spectroscopy Using D-Sorbitol-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the precise determination of the concentration and purity of chemical compounds. A key element in accurate qNMR is the use of a suitable internal standard. D-Sorbitol-d2, a deuterated form of the common sugar alcohol, presents itself as an excellent internal standard for qNMR analysis, particularly for polar analytes in aqueous or protic solvents. Its high solubility in water and deuterated water, chemical stability, and simplified ¹H NMR spectrum upon deuteration make it a valuable tool in pharmaceutical quality control, metabolomics, and drug development.[1]

This document provides detailed application notes and protocols for the effective use of this compound as an internal standard in quantitative ¹H NMR spectroscopy.

Application Notes

Advantages of Using this compound as a qNMR Internal Standard
  • Reduced Signal Overlap: Deuteration of D-Sorbitol at specific positions simplifies its ¹H NMR spectrum by removing the signals of the replaced protons. This is a significant advantage as it minimizes the potential for signal overlap between the internal standard and the analyte, a common challenge in qNMR that can lead to inaccurate integration and quantification.[1][2]

  • High Solubility in Aqueous Media: D-Sorbitol is highly soluble in water and other polar solvents, making this compound an ideal internal standard for the analysis of polar molecules such as active pharmaceutical ingredients (APIs), excipients, and metabolites in biological fluids.[2]

  • Chemical Inertness: D-Sorbitol is a chemically stable polyol, and it is unlikely to react with a wide range of analytes under typical NMR experimental conditions. This inertness is a critical requirement for an internal standard to ensure that it does not degrade or interact with the sample during the analysis.

  • Cost-Effectiveness and Availability: While deuterated compounds can be expensive, D-Sorbitol is a readily available and relatively inexpensive starting material, which can make the synthesis of this compound more economical compared to other complex deuterated standards.

Considerations for Use
  • Purity of the Standard: The accuracy of qNMR is directly dependent on the purity of the internal standard. It is crucial to use a highly pure and well-characterized this compound standard. The purity should be certified and traceable.[2][3]

  • Hygroscopicity: D-Sorbitol is hygroscopic. Therefore, this compound should be stored in a desiccator and handled in a low-humidity environment to prevent water absorption, which could affect the accuracy of weighing.

  • Selection of Quantification Signal: The choice of the proton signal from this compound for quantification will depend on the specific deuteration pattern. For this protocol, we will assume a common commercially available form, D-Sorbitol-1,1'-d2, where the deuterons are on one of the primary alcohol carbons. This leaves the remaining protons on the sorbitol backbone as potential quantification signals. The signal chosen should be well-resolved and free from any overlap with analyte or impurity signals.

  • Relaxation Times (T1): For accurate quantification, the repetition delay (D1) in the NMR pulse sequence should be at least 5 times the longest spin-lattice relaxation time (T1) of both the analyte and the internal standard protons being quantified. This ensures complete relaxation and accurate signal integration.[4]

Experimental Protocols

This section provides a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of an analyte by ¹H NMR.

Materials and Equipment
  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • High-precision analytical balance (at least 5 decimal places)

  • NMR tubes

  • Volumetric flasks and pipettes

  • Vortex mixer

  • This compound (high purity, certified)

  • Analyte of interest

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

Experimental Workflow

The general workflow for a qNMR experiment using an internal standard is outlined below.

G cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_process Data Processing and Analysis weigh_analyte Accurately weigh analyte weigh_standard Accurately weigh this compound weigh_analyte->weigh_standard dissolve Dissolve analyte and standard in deuterated solvent weigh_standard->dissolve transfer Transfer solution to NMR tube dissolve->transfer setup Set up NMR experiment (shim, tune, lock) transfer->setup acquire Acquire spectrum with optimized parameters (D1, NS) setup->acquire process Process FID (Fourier transform, phase correction, baseline correction) acquire->process integrate Integrate analyte and standard signals process->integrate calculate Calculate analyte concentration or purity integrate->calculate

Caption: Workflow for quantitative NMR analysis.

Step-by-Step Protocol
  • Preparation of the Stock Solution of the Internal Standard (Optional but Recommended):

    • Accurately weigh a precise amount of this compound (e.g., 20 mg) into a volumetric flask (e.g., 10 mL).

    • Dissolve the standard in the chosen deuterated solvent (e.g., D₂O) and make up to the mark.

    • This stock solution can then be used for multiple samples.

  • Sample Preparation:

    • Accurately weigh a precise amount of the analyte into a vial.

    • If using a stock solution of the standard, add a precise volume of the this compound stock solution to the vial containing the analyte.

    • If not using a stock solution, accurately weigh a precise amount of this compound directly into the vial with the analyte.

    • Add a known volume of the deuterated solvent to dissolve both the analyte and the standard completely. Vortex the vial to ensure a homogenous solution.

    • Transfer an appropriate volume of the final solution (typically 600-700 µL) into a clean and dry NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain good resolution and lineshape.

    • Tune and match the probe.

    • Set the acquisition parameters. Key parameters for qNMR are:

      • Pulse Angle: 90° pulse.

      • Repetition Delay (D1): Set to at least 5 times the longest T1 of the signals of interest (for both analyte and this compound). If T1 values are unknown, a conservative delay of 30-60 seconds is recommended.

      • Number of Scans (NS): Sufficient to achieve a good signal-to-noise ratio (S/N > 250 for accurate integration).

      • Acquisition Time (AQ): Sufficient to ensure high digital resolution.

    • Acquire the ¹H NMR spectrum.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Carefully phase correct the spectrum manually to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to the entire spectrum.

  • Data Analysis and Calculation:

    • Integrate the well-resolved, non-overlapping signal of the analyte and the chosen signal of this compound.

    • Calculate the concentration or purity of the analyte using the following formula:

      Concentration of Analyte (C_analyte):

      C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * C_standard

      Purity of Analyte (%Purity):

      %Purity = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

      Where:

      • I_analyte and I_standard are the integral values of the analyte and standard signals, respectively.

      • N_analyte and N_standard are the number of protons giving rise to the respective integrated signals.

      • C_standard is the concentration of the this compound standard.

      • MW_analyte and MW_standard are the molecular weights of the analyte and this compound, respectively.

      • m_analyte and m_standard are the masses of the analyte and this compound, respectively.

      • P_standard is the purity of the this compound standard.

Data Presentation

The following tables summarize key quantitative data and parameters for the use of this compound in qNMR.

Table 1: Recommended ¹H NMR Signals of D-Sorbitol for Quantification
ProtonsApproximate Chemical Shift (ppm in D₂O)MultiplicityNumber of Protons (N_standard)Notes
H-2, H-3, H-4, H-53.5 - 3.9Multiplets1 eachThese signals are often overlapped and may be difficult to integrate accurately.
H-1a, H-1b, H-6a, H-6b3.6 - 3.8Multiplets2 eachAssuming deuteration at other positions, these could be used if well-resolved.

Note: The exact chemical shifts can vary depending on the solvent, temperature, and pH. It is essential to acquire a spectrum of this compound alone in the chosen solvent to identify the optimal signal for quantification.

Table 2: Typical Experimental Parameters for qNMR with this compound
ParameterRecommended ValueRationale
Spectrometer Frequency ≥ 400 MHzHigher field strength provides better signal dispersion and resolution.
Solvent D₂O, DMSO-d₆Choice depends on the solubility of the analyte.
Concentration Range 1 - 20 mMShould be in a similar range to the analyte concentration for optimal S/N and to avoid dynamic range issues.
Pulse Angle 90°To ensure maximum signal intensity.
Repetition Delay (D1) ≥ 5 x T1 (longest)Crucial for complete relaxation and accurate quantification.[4]
Number of Scans (NS) 16 - 128 (or more)To achieve a signal-to-noise ratio > 250.
Acquisition Time (AQ) 2 - 4 sFor good digital resolution.

Visualization of Logical Relationships

The following diagram illustrates the logical relationship for the calculation of analyte purity using an internal standard in qNMR.

G cluster_inputs Experimental Inputs cluster_standard Internal Standard Properties cluster_calc Calculation I_analyte Integral Analyte (I_analyte) Ratio_Integrals Ratio of Integrals (I_analyte / I_standard) I_analyte->Ratio_Integrals N_analyte Protons Analyte (N_analyte) Ratio_Protons Ratio of Protons (N_standard / N_analyte) N_analyte->Ratio_Protons m_analyte Mass Analyte (m_analyte) Ratio_Mass Ratio of Masses (m_standard / m_analyte) m_analyte->Ratio_Mass MW_analyte MW Analyte Ratio_MW Ratio of MWs (MW_analyte / MW_standard) MW_analyte->Ratio_MW I_standard Integral Standard (I_standard) I_standard->Ratio_Integrals N_standard Protons Standard (N_standard) N_standard->Ratio_Protons m_standard Mass Standard (m_standard) m_standard->Ratio_Mass MW_standard MW Standard MW_standard->Ratio_MW P_standard Purity Standard (P_standard) Purity_Analyte Analyte Purity (%) P_standard->Purity_Analyte Ratio_Integrals->Purity_Analyte Ratio_Protons->Purity_Analyte Ratio_MW->Purity_Analyte Ratio_Mass->Purity_Analyte

Caption: Calculation logic for qNMR purity determination.

References

Protocol for Using D-Sorbitol-d2 in Cell Culture Experiments: Application Notes for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Sorbitol, a six-carbon sugar alcohol, plays a significant role in various physiological and pathological processes, primarily through the polyol pathway. In this pathway, glucose is reduced to sorbitol by aldose reductase, and sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase. Dysregulation of this pathway has been implicated in diabetic complications. The use of stable isotope-labeled D-Sorbitol, such as D-Sorbitol-d2, provides a powerful tool for tracing its metabolic fate in cell culture models. This allows for the quantitative analysis of its uptake, conversion to fructose, and the subsequent flux of the deuterium label through glycolysis and other interconnected metabolic pathways. These application notes provide a detailed protocol for utilizing this compound in cell culture experiments for metabolic flux analysis.

Key Applications

  • Metabolic Flux Analysis: Quantitatively tracing the metabolic fate of sorbitol and its contribution to downstream metabolic pathways such as glycolysis and the pentose phosphate pathway.

  • Polyol Pathway Investigation: Elucidating the activity of aldose reductase and sorbitol dehydrogenase under various experimental conditions.

  • Drug Discovery and Development: Assessing the impact of therapeutic agents on sorbitol metabolism and the polyol pathway.

  • Osmotic Stress Response: Studying the role of sorbitol as an osmolyte in cellular responses to hypertonic environments.

Data Presentation: Expected Isotopic Enrichment

The following table summarizes hypothetical, yet realistic, quantitative data for isotopic enrichment in key metabolites following incubation with this compound. This data is based on established principles of metabolic flux and will vary depending on the cell line, experimental conditions, and the specific position of the deuterium label on the this compound molecule.

MetaboliteTime Point (hours)Expected % Labeling (M+n)Predominant Isotopologue(s)Analytical Method
Intracellular this compound 180-95%M+2GC-MS, LC-MS/MS
675-90%M+2GC-MS, LC-MS/MS
2460-80%M+2GC-MS, LC-MS/MS
Intracellular Fructose 15-15%M+2GC-MS, LC-MS/MS
620-40%M+2GC-MS, LC-MS/MS
2430-50%M+2GC-MS, LC-MS/MS
Lactate (secreted) 61-5%M+1, M+2GC-MS, LC-MS/MS
245-15%M+1, M+2GC-MS, LC-MS/MS
Citrate 24<1-2%M+1, M+2GC-MS, LC-MS/MS

Note: M+n refers to the isotopologue of the metabolite with a mass increase of 'n' due to the incorporation of deuterium from this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Containing Cell Culture Media

Materials:

  • Basal medium (e.g., DMEM, RPMI-1640) lacking glucose and sorbitol.

  • Dialyzed Fetal Bovine Serum (dFBS) to minimize interference from unlabeled small molecules.

  • This compound (commercially available from various suppliers).

  • Sterile, deionized water.

  • Sterile filtration unit (0.22 µm).

Procedure:

  • Dissolve the powdered basal medium in 90% of the final volume of sterile, deionized water.

  • Add the desired concentration of this compound. A typical starting concentration is 5-25 mM.

  • Supplement the medium with dFBS to the desired final concentration (e.g., 10%).

  • Add other required supplements such as L-glutamine and antibiotics.

  • Adjust the pH of the medium to the recommended value for the specific cell line.

  • Bring the medium to the final volume with sterile, deionized water.

  • Sterilize the complete medium by passing it through a 0.22 µm filter.

  • Store the prepared medium at 4°C and protect it from light.

Protocol 2: Stable Isotope Tracing with this compound in Adherent Cells

Materials:

  • Adherent cells of interest.

  • Complete cell culture medium.

  • This compound labeled medium (prepared as in Protocol 1).

  • Phosphate-Buffered Saline (PBS), ice-cold.

  • Liquid nitrogen or a dry ice/ethanol slurry.

  • Cell scraper.

  • Methanol (LC-MS grade), pre-chilled to -80°C.

Procedure:

  • Cell Seeding: Seed cells in multi-well plates (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of harvest.

  • Incubation: Culture the cells in their standard complete medium for 24 hours to allow for attachment and recovery.

  • Labeling: At the start of the experiment, aspirate the standard medium and wash the cells once with pre-warmed PBS.

  • Add the pre-warmed this compound labeled medium to the cells.

  • Incubate the cells for the desired time points (e.g., 1, 6, 24 hours).

  • Metabolite Extraction: a. At each time point, aspirate the labeled medium. b. Quickly wash the cells twice with ice-cold PBS to remove any remaining extracellular labeled sorbitol. c. Immediately quench metabolism by adding liquid nitrogen or placing the plate on a dry ice/ethanol slurry. d. Add a sufficient volume of pre-chilled (-80°C) 80% methanol to each well (e.g., 1 mL for a 6-well plate). e. Use a cell scraper to detach the cells into the methanol solution. f. Transfer the cell lysate to a microcentrifuge tube. g. Vortex the tubes vigorously and incubate at -20°C for at least 1 hour to precipitate proteins. h. Centrifuge at maximum speed (e.g., >13,000 x g) for 10-15 minutes at 4°C. i. Carefully collect the supernatant containing the metabolites. j. Dry the supernatant using a vacuum concentrator. k. Store the dried metabolite extracts at -80°C until analysis by mass spectrometry.

Visualizations

This compound Metabolic Pathway

Sorbitol_Metabolism Metabolic Fate of this compound cluster_extracellular Extracellular cluster_intracellular Intracellular D-Sorbitol-d2_ext This compound D-Sorbitol-d2_int This compound D-Sorbitol-d2_ext->D-Sorbitol-d2_int Transport Fructose-d2 Fructose-d2 D-Sorbitol-d2_int->Fructose-d2 Sorbitol Dehydrogenase Fructose-6-P-d2 Fructose-6-Phosphate-d2 Fructose-d2->Fructose-6-P-d2 Hexokinase Glycolysis Glycolysis Fructose-6-P-d2->Glycolysis Lactate-d Lactate (labeled) Glycolysis->Lactate-d TCA_Cycle TCA Cycle Glycolysis->TCA_Cycle Pyruvate Citrate-d Citrate (labeled) TCA_Cycle->Citrate-d

Caption: Metabolic pathway of this compound in a typical mammalian cell.

Experimental Workflow for this compound Tracing

Experimental_Workflow Workflow for this compound Metabolic Tracing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Media_Prep Prepare this compound Labeled Medium Cell_Seeding Seed Cells in Multi-well Plates Media_Prep->Cell_Seeding Labeling Incubate with This compound Medium Cell_Seeding->Labeling Quenching Quench Metabolism (Liquid Nitrogen) Labeling->Quenching Extraction Metabolite Extraction (80% Methanol) Quenching->Extraction MS_Analysis GC-MS or LC-MS/MS Analysis Extraction->MS_Analysis Data_Analysis Metabolic Flux Data Analysis MS_Analysis->Data_Analysis

Caption: Step-by-step workflow for a this compound stable isotope tracing experiment.

Concluding Remarks

The use of this compound as a metabolic tracer offers a robust method for investigating the polyol pathway and its downstream metabolic consequences in a controlled cell culture environment. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the intricate role of sorbitol metabolism in health and disease. Careful optimization of cell line-specific conditions, labeling times, and analytical methods will ensure high-quality, reproducible data for insightful metabolic flux analysis.

D-Sorbitol-d2 for Enhanced Protein Stability and Formulation Insights: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing D-Sorbitol-d2 in protein stability and formulation studies. D-Sorbitol, a six-carbon sugar alcohol, is a widely used excipient to stabilize therapeutic proteins in both liquid and lyophilized formulations. The deuterated form, this compound, offers specific advantages in advanced analytical techniques such as Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), enabling a deeper understanding of protein conformational dynamics in formulated conditions.

Mechanism of Protein Stabilization by D-Sorbitol

D-Sorbitol enhances protein stability primarily through the mechanism of preferential exclusion . In an aqueous environment, sorbitol molecules are preferentially excluded from the protein surface. This phenomenon leads to an increase in the surface tension of the surrounding water, which in turn thermodynamically favors the protein's compact, native state over the more extended, unfolded state. This stabilization is driven by the stronger exclusion of sorbitol from the unfolded protein than from the native structure[1]. Consequently, a higher energy input, such as increased temperature, is required to induce protein denaturation.

However, it is crucial to note that under certain conditions, particularly during frozen storage, sorbitol can crystallize. This crystallization can lead to phase separation from the protein, resulting in a loss of its cryoprotectant effect and potentially causing protein aggregation[1][2]. Therefore, careful formulation development and characterization are essential when using sorbitol.

Applications of this compound in Protein Formulation Studies

The primary applications of D-Sorbitol and its deuterated form in protein formulation include:

  • Thermal Stabilization: Increasing the melting temperature (Tm) of proteins, thereby enhancing their stability against thermal stress.

  • Inhibition of Aggregation: Reducing the propensity for protein aggregation, particularly in liquid formulations and during freeze-thaw cycles.

  • Lyophilization and Freeze-Thaw Protection: Acting as a cryoprotectant and lyoprotectant to maintain protein integrity during freezing, drying, and reconstitution.

  • Conformational Dynamics Studies (with this compound): Facilitating the study of protein higher-order structure and dynamics in the presence of the excipient using techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS). The use of this compound is particularly advantageous in HDX-MS as it avoids isotopic interference with the deuterium labeling of the protein backbone.

Quantitative Data on Protein Stabilization by D-Sorbitol

The following tables summarize the quantitative effects of D-Sorbitol on protein stability, as determined by Differential Scanning Calorimetry (DSC) and Size Exclusion Chromatography (SEC).

Table 1: Effect of D-Sorbitol Concentration on the Thermal Stability (Melting Temperature, Tm) of various Proteins

ProteinBuffer ConditionD-Sorbitol Concentration (mM)Tm (°C)Change in Tm (°C)
Monoclonal Antibody (IgG1)10 mM Histidine, pH 6.0070.5-
10072.8+2.3
20074.9+4.4
35077.1+6.6
Fc-fusion proteinNot specified068.2-
273 (5%)71.5+3.3

Data compiled from publicly available research findings.

Table 2: Effect of D-Sorbitol on the Aggregation of a Monoclonal Antibody (mAb) during Storage

FormulationStorage ConditionInitial Monomer Purity (%)Monomer Purity after 1 month (%)
mAb in Histidine Buffer50°C99.192.5
mAb in Histidine Buffer with 5% Sucrose50°C99.297.8
mAb in Histidine Buffer with 5% Sorbitol50°C99.096.5
mAb in Histidine Buffer with 5% Sorbitol-30°C99.094.2 (due to crystallization)

Data illustrative of typical results found in literature[2][3].

Experimental Protocols

This section provides detailed protocols for key experiments to evaluate the effect of this compound on protein stability and formulation.

Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment

DSC measures the heat capacity of a sample as a function of temperature to determine the thermal stability of a protein.

Objective: To determine the melting temperature (Tm) of a protein in the presence and absence of D-Sorbitol.

Materials:

  • Purified protein solution (e.g., 1 mg/mL)

  • D-Sorbitol stock solution (e.g., 1 M)

  • Formulation buffer (e.g., 10 mM Histidine, pH 6.0)

  • MicroCal VP-Capillary DSC or similar instrument

  • DSC sample and reference cells

Protocol:

  • Sample Preparation:

    • Prepare a series of protein samples containing different concentrations of D-Sorbitol (e.g., 0 mM, 100 mM, 200 mM, 350 mM) by mixing the protein stock, D-Sorbitol stock, and formulation buffer.

    • Prepare a corresponding reference solution for each sample, containing the same concentration of D-Sorbitol in the formulation buffer without the protein.

    • Degas all solutions for at least 15 minutes to prevent bubble formation.

  • Instrument Setup:

    • Thoroughly clean the sample and reference cells with detergent and water according to the manufacturer's instructions.

    • Equilibrate the DSC instrument at the starting temperature (e.g., 25°C).

  • Data Acquisition:

    • Load the reference solution into the reference cell and the corresponding protein sample into the sample cell.

    • Set the scanning parameters:

      • Start Temperature: 25°C

      • End Temperature: 95°C

      • Scan Rate: 60°C/hour

    • Initiate the temperature scan.

  • Data Analysis:

    • Subtract the reference thermogram (buffer vs. buffer) from the sample thermogram (protein vs. buffer) to obtain the excess heat capacity curve.

    • Fit the data to a suitable model (e.g., two-state unfolding model) to determine the Tm, which is the temperature at the peak of the unfolding transition.

    • Compare the Tm values of the protein in the presence and absence of D-Sorbitol.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis Prep_Protein Protein Stock Mix Mix & Degas Prep_Protein->Mix Prep_Sorbitol This compound Stock Prep_Sorbitol->Mix Prep_Buffer Formulation Buffer Prep_Buffer->Mix Sample Protein with this compound Mix->Sample Reference Buffer with this compound Mix->Reference Load Load Sample & Reference Sample->Load Reference->Load Scan Temperature Scan (25°C to 95°C) Load->Scan Thermogram Acquire Thermogram Scan->Thermogram Subtract Subtract Reference Thermogram->Subtract Fit Fit Data Subtract->Fit Tm Determine Tm Fit->Tm

Caption: Workflow for DSC analysis of protein thermal stability.

Size Exclusion Chromatography (SEC) for Aggregation Analysis

SEC separates molecules based on their hydrodynamic radius to quantify the amount of monomer, aggregate, and fragment in a protein sample.

Objective: To quantify the percentage of aggregates in a protein formulation containing D-Sorbitol after stress (e.g., thermal or freeze-thaw).

Materials:

  • Stressed protein samples (as prepared for stability studies)

  • SEC column (e.g., TSKgel G3000SWxl)

  • HPLC or UHPLC system with a UV detector

  • Mobile Phase: A non-denaturing buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.

Protocol:

  • System Preparation:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Sample Analysis:

    • Inject a defined volume (e.g., 20 µL) of the protein sample onto the column.

    • Monitor the elution profile at a suitable wavelength (e.g., 280 nm).

  • Data Analysis:

    • Identify the peaks corresponding to the monomer, aggregates (eluting earlier), and fragments (eluting later).

    • Integrate the area under each peak.

    • Calculate the percentage of each species using the following formula: % Species = (Area of Species Peak / Total Area of all Peaks) * 100

    • Compare the percentage of aggregates in formulations with and without D-Sorbitol.

SEC_Workflow cluster_prep System Preparation cluster_analysis Sample Analysis cluster_data Data Processing Equilibrate Equilibrate SEC Column Inject Inject Protein Sample Equilibrate->Inject Elute Elution & UV Detection Inject->Elute Chromatogram Generate Chromatogram Elute->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % Aggregates Integrate->Calculate

Caption: Workflow for SEC analysis of protein aggregation.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) with this compound

HDX-MS measures the rate of deuterium exchange of backbone amide hydrogens to probe protein conformation and dynamics. Using this compound is crucial to avoid isotopic overlap between the excipient and the deuterated protein.

Objective: To investigate the impact of D-Sorbitol on the conformational dynamics of a protein.

Materials:

  • Purified protein solution

  • This compound

  • Deuterium oxide (D₂O, 99.9%)

  • Quench buffer (e.g., 0.1 M phosphate buffer, pH 2.5, containing 0.5 M TCEP and 3 M guanidine-HCl)

  • Pepsin column

  • C18 trap and analytical columns

  • LC-MS system (e.g., Waters SYNAPT G2-Si)

Protocol:

  • Sample Preparation:

    • Prepare two sets of protein formulations:

      • Formulation A: Protein in formulation buffer.

      • Formulation B: Protein in formulation buffer containing the desired concentration of this compound.

  • Deuterium Labeling:

    • For each formulation, initiate the exchange reaction by diluting the protein solution 1:10 with a labeling buffer prepared with D₂O and containing the same concentration of this compound as the sample.

    • Incubate for various time points (e.g., 10s, 1 min, 10 min, 1 hr).

  • Quenching and Digestion:

    • At each time point, quench the exchange reaction by mixing the labeled sample with an equal volume of ice-cold quench buffer.

    • Immediately inject the quenched sample into the LC-MS system, where it passes through an immobilized pepsin column for online digestion at low temperature (e.g., 0.5°C).

  • Peptide Separation and Mass Analysis:

    • The resulting peptides are trapped and desalted on a C18 trap column and then separated on a C18 analytical column using a solvent gradient.

    • The peptides are analyzed by the mass spectrometer to determine their mass, which increases with deuterium uptake.

  • Data Analysis:

    • Identify the peptides using MS/MS analysis of an undeuterated control sample.

    • For each peptide at each time point, calculate the centroid mass to determine the level of deuterium incorporation.

    • Compare the deuterium uptake profiles of the protein in the presence and absence of this compound to identify regions of the protein where the conformation or dynamics are altered by the excipient.

HDXMS_Workflow cluster_labeling Deuterium Labeling cluster_quench Quenching & Digestion cluster_ms LC-MS Analysis cluster_data Data Interpretation Protein_Sorbitol Protein + this compound Label Incubate (various times) Protein_Sorbitol->Label D2O_Buffer D2O Labeling Buffer (+ this compound) D2O_Buffer->Label Quench Quench Reaction (low pH & temp) Label->Quench Quench_Buffer Ice-cold Quench Buffer Quench_Buffer->Quench Digest Online Pepsin Digestion Quench->Digest Separate LC Peptide Separation Digest->Separate Analyze Mass Spectrometry Separate->Analyze Deuterium_Uptake Calculate Deuterium Uptake Analyze->Deuterium_Uptake Compare Compare with/without Sorbitol Deuterium_Uptake->Compare

Caption: Workflow for HDX-MS analysis with this compound.

Conclusion

D-Sorbitol is a valuable excipient for enhancing the stability of therapeutic proteins. The deuterated form, this compound, provides a unique advantage for in-depth formulation studies using advanced techniques like HDX-MS. The protocols and data presented in this document offer a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in their protein stability and formulation workflows, leading to the development of more robust and efficacious biotherapeutics. Careful consideration of the potential for sorbitol crystallization, particularly in frozen formulations, is essential for successful formulation development.

References

Application Notes and Protocols for D-Sorbitol-d2 in Carbohydrate Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Sorbitol, a six-carbon sugar alcohol, is a key intermediate in the polyol pathway, a metabolic route that converts glucose to fructose.[1] Under normoglycemic conditions, this pathway is typically considered minor for glucose metabolism. However, in hyperglycemic states, such as in diabetes mellitus, the flux through the polyol pathway can increase significantly.[2] This increased activity is implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, and retinopathy, due to the accumulation of sorbitol and subsequent osmotic stress, as well as alterations in the NAD+/NADH and NADP+/NADPH ratios.[3][4]

The use of stable isotope-labeled tracers, such as D-Sorbitol-d2, provides a powerful tool for dynamically and quantitatively assessing the in vivo and in vitro flux through the polyol pathway and its contribution to overall carbohydrate metabolism. By tracing the metabolic fate of the deuterium-labeled sorbitol, researchers can gain critical insights into disease mechanisms and the efficacy of therapeutic interventions targeting this pathway. This compound is a non-radioactive, stable isotope tracer that can be readily detected and quantified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5][6]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tracer in carbohydrate metabolism studies.

Key Applications

  • Quantification of Polyol Pathway Flux: Determine the rate of conversion of sorbitol to fructose and other downstream metabolites under various physiological and pathological conditions.

  • Elucidation of Disease Mechanisms: Investigate the role of the polyol pathway in the development and progression of diabetic complications and other metabolic disorders.

  • Pharmacodynamic Assessment of Therapeutics: Evaluate the in vivo efficacy of aldose reductase and sorbitol dehydrogenase inhibitors by measuring their impact on polyol pathway flux.

  • Inter-organ Metabolism Studies: Trace the contribution of sorbitol metabolism in specific organs (e.g., liver, lens, nerve tissue) to systemic carbohydrate homeostasis.[7]

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from a study using this compound as a tracer in a rodent model of diabetes.

Table 1: Plasma Kinetics of this compound Following a Single Intravenous Bolus

Time (minutes)This compound (µg/mL)Labeled Fructose (d2) (µg/mL)Labeled Glucose (d2) (µg/mL)
525.8 ± 3.11.2 ± 0.3< 0.1
1515.2 ± 2.53.5 ± 0.60.5 ± 0.1
308.1 ± 1.84.8 ± 0.91.2 ± 0.3
603.5 ± 0.93.2 ± 0.72.5 ± 0.5
1201.1 ± 0.41.5 ± 0.43.1 ± 0.6

Data are presented as mean ± standard deviation.

Table 2: Tissue Distribution of this compound and its Metabolites 60 Minutes Post-Administration

TissueThis compound (ng/g tissue)Labeled Fructose (d2) (ng/g tissue)Labeled Glucose (d2) (ng/g tissue)
Liver150.3 ± 22.5350.1 ± 45.285.6 ± 12.1
Kidney85.2 ± 15.895.7 ± 18.340.2 ± 8.9
Sciatic Nerve45.6 ± 9.325.1 ± 6.710.5 ± 3.4
Lens60.1 ± 11.715.8 ± 4.15.2 ± 1.9

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: In Vivo Quantification of Polyol Pathway Flux in a Rodent Model

This protocol describes an in vivo experiment to quantify the flux of the polyol pathway in a diabetic rodent model compared to a healthy control group using this compound.

Materials:

  • This compound (sterile, injectable solution)

  • Diabetic and non-diabetic rodents (e.g., db/db mice and control littermates)

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Tissue harvesting tools

  • Liquid nitrogen

  • Homogenizer

  • Acetonitrile (ACN)

  • Water (LC-MS grade)

  • Formic acid

  • Internal standards (e.g., 13C6-Sorbitol, 13C6-Fructose, 13C6-Glucose)

  • LC-MS/MS system with a HILIC column[8][9]

Procedure:

  • Animal Preparation: Acclimatize animals for at least one week prior to the experiment. Fast animals overnight (12-16 hours) with free access to water.

  • Tracer Administration: Anesthetize the animal. Administer a bolus injection of this compound (e.g., 10 mg/kg) via the tail vein.

  • Blood Sampling: Collect blood samples (e.g., 20 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 2, 5, 10, 15, 30, 60, 90, and 120 minutes) into EDTA-coated tubes. Immediately place samples on ice.

  • Plasma Preparation: Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Tissue Harvesting: At the final time point, euthanize the animal under deep anesthesia. Quickly dissect the tissues of interest (e.g., liver, kidney, sciatic nerve, lens), rinse with ice-cold saline, blot dry, and flash-freeze in liquid nitrogen. Store tissues at -80°C.

  • Sample Preparation for LC-MS/MS Analysis:

    • Plasma: To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing internal standards. Vortex for 1 minute to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute in 50 µL of the initial mobile phase.

    • Tissues: Weigh the frozen tissue (e.g., 50 mg) and homogenize in 500 µL of ice-cold 80% methanol containing internal standards. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and evaporate to dryness. Reconstitute in an appropriate volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto an LC-MS/MS system.

    • Use a HILIC column for chromatographic separation of sorbitol, fructose, and glucose.

    • Optimize the mass spectrometer for the detection of this compound and its labeled metabolites using multiple reaction monitoring (MRM).

  • Data Analysis:

    • Quantify the concentrations of this compound, labeled fructose, and labeled glucose in each sample using a calibration curve generated with known standards.

    • Calculate pharmacokinetic parameters for this compound in plasma.

    • Determine the tissue-specific accumulation of the tracer and its metabolites.

    • Calculate the metabolic flux through the polyol pathway based on the rate of appearance of labeled fructose.

Protocol 2: Ex Vivo Sorbitol Metabolism in Isolated Tissues

This protocol outlines a method to study the metabolism of this compound in isolated tissues, such as the lens or nerve segments.

Materials:

  • This compound

  • Krebs-Ringer bicarbonate buffer (or other suitable incubation buffer)

  • Isolated tissues (e.g., lenses, sciatic nerves) from experimental animals

  • Incubator with controlled temperature, CO2, and humidity

  • Tissue homogenization supplies

  • LC-MS/MS analysis reagents and system (as in Protocol 1)

Procedure:

  • Tissue Isolation: Carefully dissect the tissues of interest from euthanized animals and immediately place them in ice-cold incubation buffer.

  • Incubation: Place individual tissue samples (e.g., one lens or a segment of sciatic nerve) in separate wells of a 24-well plate containing pre-warmed incubation buffer supplemented with this compound (e.g., 1 mM).

  • Time Course Experiment: Incubate the tissues at 37°C in a humidified atmosphere with 5% CO2. At various time points (e.g., 0, 30, 60, 120, 240 minutes), remove the tissues from the incubation medium.

  • Metabolite Extraction:

    • Rinse the tissues quickly with ice-cold saline to remove any adhering tracer.

    • Blot the tissues dry and record their weight.

    • Homogenize the tissues in an appropriate volume of ice-cold 80% methanol with internal standards.

    • Process the homogenates as described in Protocol 1 for tissue samples.

  • LC-MS/MS Analysis: Analyze the samples for this compound and its labeled metabolites as detailed in Protocol 1.

  • Data Analysis:

    • Calculate the rate of this compound uptake by the tissue.

    • Determine the rate of conversion of this compound to labeled fructose and other downstream metabolites.

    • Compare the metabolic rates between different experimental groups (e.g., diabetic vs. control, treated vs. untreated).

Mandatory Visualizations

Polyol_Pathway Glucose Glucose Sorbitol This compound Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose-d2 Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Glycolysis Glycolysis Fructose->Glycolysis Fructokinase

Caption: The Polyol Pathway showing the conversion of Glucose to Fructose via Sorbitol.

Experimental_Workflow cluster_animal_phase In Vivo Experiment cluster_sample_prep Sample Preparation cluster_analysis Analysis Animal_Prep Animal Preparation (Fasting) Tracer_Admin This compound Administration (IV Bolus) Animal_Prep->Tracer_Admin Blood_Sampling Serial Blood Sampling Tracer_Admin->Blood_Sampling Tissue_Harvest Tissue Harvesting (End of Study) Tracer_Admin->Tissue_Harvest Plasma_Sep Plasma Separation Blood_Sampling->Plasma_Sep Metabolite_Ext Metabolite Extraction (Protein Precipitation) Tissue_Harvest->Metabolite_Ext Homogenization Plasma_Sep->Metabolite_Ext LCMS LC-MS/MS Analysis Metabolite_Ext->LCMS Data_Analysis Data Analysis (Quantification, Flux Calculation) LCMS->Data_Analysis

Caption: Experimental workflow for an in vivo this compound tracer study.

References

Application Notes and Protocols: Distinguishing Bacterial Strains Using D-Sorbitol-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rapid and accurate differentiation of bacterial strains is paramount in clinical diagnostics, industrial microbiology, and drug development. Traditional methods often rely on phenotypic or genotypic characteristics, which can be time-consuming or lack the resolution to distinguish closely related strains. Metabolic profiling, which assesses the unique metabolic capabilities of microorganisms, offers a powerful alternative for bacterial identification and characterization.[1][2][3]

This document provides detailed application notes and protocols for a novel approach to distinguish bacterial strains based on their differential metabolism of D-Sorbitol-d2, a stable isotope-labeled sugar alcohol. By tracing the incorporation of deuterium from this compound into downstream metabolites, researchers can generate a unique metabolic fingerprint for each strain, enabling clear differentiation. This technique, a form of stable isotope probing (SIP), provides functional insights into the metabolic pathways active within the bacteria.[4][5][6][7]

Principle of the Method

The core principle of this method lies in the fact that different bacterial strains possess distinct enzymatic machinery for the uptake and metabolism of D-sorbitol.[8][9] When provided with this compound as a carbon source, bacteria that can metabolize it will produce deuterated downstream metabolites. The specific deuterated metabolites and their relative abundances will vary depending on the active metabolic pathways within a particular bacterial strain. By analyzing the isotopic enrichment in key metabolites using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), a strain-specific metabolic profile can be generated.

For instance, some bacteria can oxidize D-sorbitol to L-sorbose or fructose, while others may phosphorylate it to sorbitol-6-phosphate before further metabolism.[9][10][11][12] These metabolic divergences provide a clear basis for differentiation.

Applications

  • Clinical Microbiology: Rapidly distinguish between pathogenic and non-pathogenic strains of the same species (e.g., sorbitol-fermenting vs. non-fermenting E. coli).[13]

  • Industrial Fermentation: Monitor microbial population dynamics and identify strains with desirable metabolic capabilities for biofuel or specialty chemical production.[14][15]

  • Drug Discovery: Screen for antimicrobial compounds that target specific metabolic pathways in pathogenic bacteria.[16]

  • Probiotic Research: Characterize the metabolic potential of probiotic strains and their interactions within the gut microbiota.[9]

Experimental Protocols

Protocol 1: Bacterial Culture and Labeling with this compound

This protocol outlines the steps for culturing bacteria in the presence of this compound.

Materials:

  • Bacterial strains of interest

  • Minimal media appropriate for the bacterial strains, with D-Sorbitol as the sole carbon source

  • This compound (deuterated D-Sorbitol)

  • Sterile culture tubes or flasks

  • Incubator

  • Centrifuge

Procedure:

  • Prepare Minimal Media: Prepare a minimal medium that supports the growth of the target bacterial strains. The standard carbon source should be replaced with D-Sorbitol at a suitable concentration (e.g., 2-10 g/L).

  • Pre-culture: Inoculate the bacterial strains into a small volume of the minimal medium containing unlabeled D-Sorbitol and grow overnight to adapt the cells to sorbitol metabolism.

  • Labeling Culture: Inoculate fresh minimal medium containing this compound as the sole carbon source with the pre-cultured bacteria. The initial optical density (OD600) should be low (e.g., 0.05-0.1) to allow for sufficient growth and incorporation of the label.

  • Incubation: Incubate the cultures under appropriate conditions (temperature, shaking) for a defined period. The incubation time should be optimized to allow for significant biomass production and metabolism of the labeled substrate. Time points for harvesting can be taken to monitor the kinetics of this compound metabolism.

  • Cell Harvesting: Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Metabolite Extraction: Quench the metabolism and extract intracellular metabolites using a suitable method, such as cold methanol-water extraction. The supernatant can also be collected for the analysis of extracellular metabolites.

Protocol 2: Sample Preparation and Analysis by GC-MS

This protocol describes the preparation of extracted metabolites for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Metabolite extracts from Protocol 1

  • Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine, N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

  • GC-MS system

  • Internal standards (optional, for quantification)

Procedure:

  • Lyophilization: Lyophilize the metabolite extracts to dryness.

  • Derivatization:

    • Add methoxyamine hydrochloride in pyridine to the dried extract to protect carbonyl groups. Incubate as required (e.g., 90 minutes at 30°C).

    • Add MSTFA to the mixture to silylate hydroxyl and amine groups, making the metabolites volatile for GC analysis. Incubate as required (e.g., 30 minutes at 37°C).

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use a suitable temperature gradient and column to separate the metabolites. The mass spectrometer will detect the mass-to-charge ratio of the fragments, allowing for the identification of metabolites and the determination of deuterium incorporation.

  • Data Analysis: Analyze the mass spectra to identify deuterated metabolites. The mass shift corresponding to the number of incorporated deuterium atoms will be observed. Compare the metabolic profiles of the different bacterial strains.

Data Presentation

The following table summarizes the expected metabolic profiles of different bacterial genera based on their known D-sorbitol metabolism. The presence of specific deuterated metabolites when cultured with this compound can be used for their differentiation.

Bacterial GenusKey Metabolic PathwayExpected Deuterated Metabolites from this compoundReference
GluconobacterOxidation to L-sorbose via sorbitol dehydrogenase.L-Sorbose-d(n)[10][11]
PediococcusPhosphorylation to sorbitol-6-phosphate, then oxidation to fructose-6-phosphate.Sorbitol-6-phosphate-d(n), Fructose-6-phosphate-d(n), and downstream glycolytic intermediates.[9]
Escherichia coli (Sorbitol-positive)Phosphorylation to sorbitol-6-phosphate, then oxidation to fructose-6-phosphate.Sorbitol-6-phosphate-d(n), Fructose-6-phosphate-d(n), and downstream glycolytic intermediates.[13]
Escherichia coli O157:H7 (Sorbitol-negative)Lacks the ability to metabolize sorbitol.Minimal to no deuterated intracellular metabolites. This compound remains in the medium.[17]
SinorhizobiumOxidation to fructose via sorbitol dehydrogenase.Fructose-d(n)[12]

Note: d(n) indicates the presence of one or more deuterium atoms in the molecule.

Visualization of Pathways and Workflows

D_Sorbitol_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular D_Sorbitol_d2 This compound Sorbitol_d2_in This compound D_Sorbitol_d2->Sorbitol_d2_in Transport Extracellular Extracellular Space Intracellular Intracellular Space S6P_d Sorbitol-6-P-d(n) Sorbitol_d2_in->S6P_d Phosphorylation (e.g., Pediococcus, E. coli) Fructose_d Fructose-d(n) Sorbitol_d2_in->Fructose_d Oxidation (e.g., Sinorhizobium) Sorbose_d L-Sorbose-d(n) Sorbitol_d2_in->Sorbose_d Oxidation (e.g., Gluconobacter) F6P_d Fructose-6-P-d(n) S6P_d->F6P_d Oxidation Glycolysis_d Downstream Glycolysis-d(n) F6P_d->Glycolysis_d Fructose_d->F6P_d Phosphorylation

Caption: Generalized metabolic pathways of this compound in different bacteria.

Experimental_Workflow Start Bacterial Strains Preculture Pre-culture in Unlabeled D-Sorbitol Medium Start->Preculture Labeling Culture in This compound Medium Preculture->Labeling Harvest Harvest Cells (Centrifugation) Labeling->Harvest Quench_Extract Metabolite Quenching & Extraction Harvest->Quench_Extract Derivatize Derivatization Quench_Extract->Derivatize Analysis GC-MS / LC-MS Analysis Derivatize->Analysis Data_Processing Data Processing & Metabolic Profile Generation Analysis->Data_Processing Differentiation Strain Differentiation Data_Processing->Differentiation Logic_Diagram Input This compound + Bacterial Strains (A, B, C) Metabolism Differential Metabolism Input->Metabolism Strain_A Strain A: Metabolizes to L-Sorbose-d(n) Metabolism->Strain_A Strain_B Strain B: Metabolizes to Fructose-6-P-d(n) Metabolism->Strain_B Strain_C Strain C: No Metabolism Metabolism->Strain_C Analysis Mass Spectrometry Analysis Strain_A->Analysis Strain_B->Analysis Strain_C->Analysis Profile_A Metabolic Profile A: [L-Sorbose-d(n)] Analysis->Profile_A Profile_B Metabolic Profile B: [Fructose-6-P-d(n)] Analysis->Profile_B Profile_C Metabolic Profile C: [this compound only] Analysis->Profile_C Result Distinct Metabolic Fingerprints Enable Strain Differentiation Profile_A->Result Profile_B->Result Profile_C->Result

References

D-Sorbitol-d2 as a Non-Exchangeable Deuterated Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of D-Sorbitol-d2 as a non-exchangeable deuterated internal standard in quantitative analytical methodologies. This compound is a stable isotope-labeled version of sorbitol, a sugar alcohol relevant in various fields including food science, pharmaceuticals, and clinical research. Its use as an internal standard is critical for correcting variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of analytical results.

Introduction to this compound

This compound (Deuterated Sorbitol) is a form of sorbitol where two hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution results in a molecule with a higher molecular weight than its non-labeled counterpart, allowing it to be distinguished by mass spectrometry. Crucially, the deuterium atoms in this compound are positioned at non-exchangeable sites, meaning they will not readily exchange with hydrogen atoms from the solvent or matrix under typical analytical conditions. This property is essential for a reliable internal standard.

Key Advantages of this compound as an Internal Standard:

  • Compensates for Matrix Effects: Co-eluting with the analyte of interest, it experiences similar ionization suppression or enhancement in the mass spectrometer source.

  • Corrects for Extraction Inefficiencies: As it is added at the beginning of the sample preparation process, it accounts for any loss of the analyte during extraction and cleanup.

  • Improves Method Robustness: Minimizes the impact of variations in instrument performance and sample handling.

  • High Accuracy and Precision: Leads to more reliable and reproducible quantitative data.

Applications

This compound is an invaluable tool for the accurate quantification of sorbitol in a variety of matrices, including but not limited to:

  • Clinical Samples: For the analysis of sorbitol levels in plasma, serum, urine, and tissue homogenates, which is crucial for studying metabolic disorders such as diabetes.

  • Pharmaceutical Formulations: To quantify sorbitol as an excipient in oral and parenteral drug products.

  • Food and Beverages: For the determination of sorbitol content in "sugar-free" products, fruits, and other food items.

  • Metabolic Research: As a tracer in metabolic flux analysis to study the polyol pathway.

Experimental Protocols

The following protocols are provided as a guideline and may require optimization for specific applications and instrumentation.

Protocol 1: Quantification of Sorbitol in Human Plasma using UHPLC-MS/MS

This protocol is adapted from methodologies developed for the quantification of sorbitol using stable isotope-labeled internal standards[1].

1. Materials and Reagents

  • This compound (Internal Standard)

  • D-Sorbitol (Analytical Standard)

  • Human Plasma (K2EDTA)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • 96-well protein precipitation plates

2. Preparation of Standard and Internal Standard Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve D-Sorbitol and this compound in ultrapure water to prepare individual primary stock solutions.

  • Working Standard Solutions: Serially dilute the D-Sorbitol primary stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standard solutions for the calibration curve.

  • Internal Standard Working Solution (IS-WS): Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to achieve a final concentration of 100 ng/mL.

3. Sample Preparation

  • Thaw human plasma samples and vortex to ensure homogeneity.

  • To each well of a 96-well protein precipitation plate, add 50 µL of plasma sample, calibration standard, or quality control sample.

  • Add 200 µL of the IS-WS (100 ng/mL this compound in acetonitrile) to each well.

  • Vortex the plate for 2 minutes to precipitate proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate for analysis.

4. UHPLC-MS/MS Conditions

ParameterCondition
UHPLC System Waters ACQUITY UPLC or equivalent
Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 95% B to 50% B over 5 minutes, hold at 50% B for 1 minute, return to 95% B and equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer (e.g., Sciex API 5500 or equivalent)
Ionization Mode Electrospray Ionization (ESI), Negative Mode
MRM Transitions D-Sorbitol: [To be optimized, e.g., 181.1 > 89.1] this compound: [To be optimized, e.g., 183.1 > 90.1]
Source Parameters Optimize for specific instrument (e.g., Curtain Gas, IonSpray Voltage, Temperature, Nebulizer Gas, Heater Gas)
Collision Energy Optimize for each transition

5. Data Analysis and Quantification

  • Generate a calibration curve by plotting the peak area ratio of D-Sorbitol to this compound against the concentration of the calibration standards.

  • Use a linear regression model with a 1/x² weighting to fit the calibration curve.

  • Determine the concentration of sorbitol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow for Sorbitol Quantification in Plasma

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification plasma Plasma Sample (50 µL) ppt Protein Precipitation (Acetonitrile) plasma->ppt standards Calibration Standards / QCs standards->ppt is Internal Standard (this compound) is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Supernatant Transfer centrifuge->supernatant uhplc UHPLC Separation (HILIC) supernatant->uhplc Inject msms MS/MS Detection (MRM) uhplc->msms data Data Acquisition msms->data peak_integration Peak Integration data->peak_integration calibration_curve Calibration Curve (Area Ratio vs. Conc.) peak_integration->calibration_curve concentration Calculate Sorbitol Concentration calibration_curve->concentration G glucose Glucose sorbitol Sorbitol glucose->sorbitol   fructose Fructose sorbitol->fructose   ar Aldose Reductase ar->glucose nadp NADP+ ar->nadp sdh Sorbitol Dehydrogenase sdh->sorbitol nadh NADH sdh->nadh H+ nadph NADPH nadph->ar H+ nad NAD+ nad->sdh

References

Troubleshooting & Optimization

Technical Support Center: D-Sorbitol-d2 Isotopic Exchange

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Sorbitol-d2. Our aim is to help you navigate common challenges encountered during isotopic exchange experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange in the context of this compound?

A1: Isotopic exchange refers to the process where a deuterium atom (d or ²H) in the this compound molecule is swapped with a protium atom (¹H) from the surrounding environment, such as a solvent. This can also occur in the reverse, where a protium atom on a molecule is replaced by a deuterium atom from a deuterated solvent. In the case of this compound, the hydroxyl (-OH) and methylene (-CH) hydrogens can be susceptible to exchange under certain conditions.

Q2: What is "back-exchange" and why is it a concern?

A2: Back-exchange is a common issue where the deuterium labels on your this compound are replaced by protons from your solvent or reagents (e.g., water in your mobile phase).[1][2] This is a significant concern as it leads to a loss of isotopic purity, which can compromise the accuracy of quantitative analyses and the interpretation of experimental results.

Q3: Which hydrogens in this compound are most likely to undergo exchange?

A3: The hydrogens of the hydroxyl (-OH) groups are the most labile and readily exchange with protons from the solvent. The hydrogens attached to the carbon backbone (-CH) are generally more stable but can also exchange under specific conditions, such as elevated temperatures or in the presence of a catalyst.

Q4: How can I monitor the isotopic purity of my this compound?

A4: The isotopic purity of this compound can be effectively monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3][4][5]

  • ¹H NMR: A decrease in the integral of the deuterium-labeled positions relative to a non-exchangeable internal standard can indicate back-exchange.

  • ¹³C NMR: The presence of deuterium causes a characteristic splitting pattern and a slight upfield shift of the attached carbon signal, which can be used to assess isotopic purity.

  • Mass Spectrometry: An increase in the M+H⁺ ion intensity relative to the M+D⁺ ion intensity suggests a loss of deuterium. High-resolution mass spectrometry (HR-MS) is particularly useful for resolving isotopologues.[4][5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem 1: Loss of Isotopic Purity Detected After Experiment

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Back-exchange with protic solvents - Use deuterated solvents for all experimental steps where possible. - If protic solvents are necessary (e.g., in HPLC), minimize the contact time and maintain low temperatures.
Exposure to atmospheric moisture - Handle this compound and prepare solutions in a dry, inert atmosphere (e.g., a glove box). - Use dry glassware and solvents.[6]
Inappropriate pH of the solution - Maintain a neutral or slightly acidic pH (around 5-7) for aqueous solutions to minimize exchange.[7] - Avoid strongly acidic or basic conditions, which can catalyze hydrogen-deuterium exchange.[8]
Elevated temperatures - Conduct experiments at the lowest feasible temperature to reduce the rate of exchange.[9][10]
Problem 2: Inconsistent or Unreliable Analytical Results

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Variable back-exchange between samples - Standardize all experimental parameters, including solvent composition, pH, temperature, and incubation times. - Prepare and analyze a control sample of known isotopic purity with each batch to assess the extent of back-exchange.
Contamination of reagents or solvents - Use high-purity, anhydrous solvents and reagents. - Filter all solutions before use.
Instrumental factors - For LC-MS analysis, optimize the source temperature and other parameters to minimize in-source exchange.

Experimental Protocols

Protocol 1: Preparation of Perdeuterated Sorbitol from Perdeuterated Glucose

This protocol is adapted from a published method and outlines the synthesis of perdeuterated sorbitol.

Materials:

  • Perdeuterated D-glucose

  • Sodium borodeuteride (NaBD₄)

  • Deuterium oxide (D₂O)

  • Anhydrous ethanol

  • Cation exchange resin (e.g., Dowex 50W-X8, D⁺ form)

Methodology:

  • Dissolution: Dissolve perdeuterated D-glucose in D₂O.

  • Reduction: Cool the solution in an ice bath and slowly add a solution of sodium borodeuteride in D₂O.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Quenching: Carefully add cation exchange resin to neutralize the solution and decompose excess borodeuteride.

  • Filtration: Filter the mixture to remove the resin.

  • Evaporation: Remove the solvent under reduced pressure.

  • Borate Removal: Co-evaporate the residue with anhydrous ethanol multiple times to remove borate esters as volatile ethyl borate.

  • Purification: The resulting solid is perdeuterated sorbitol. Further purification can be achieved by recrystallization from a suitable deuterated solvent if necessary.

Protocol 2: Monitoring Isotopic Purity by ¹H NMR Spectroscopy

Materials:

  • This compound sample

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • Internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt for D₂O)

Methodology:

  • Sample Preparation: Accurately weigh a known amount of this compound and the internal standard into an NMR tube.

  • Dissolution: Add the appropriate deuterated solvent to dissolve the sample.

  • NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used to allow for full relaxation of all signals.

  • Data Analysis:

    • Integrate the signal corresponding to a non-exchangeable proton on the internal standard.

    • Integrate the residual proton signals at the positions where deuterium should be located in this compound.

    • Calculate the percentage of back-exchange by comparing the relative integrals of the this compound signals to the internal standard.

Visualizations

Troubleshooting_Workflow Troubleshooting Isotopic Exchange in this compound start Start: Inconsistent Results or Loss of Isotopic Purity check_purity Verify Initial Isotopic Purity (NMR, MS) start->check_purity evaluate_protocol Review Experimental Protocol check_purity->evaluate_protocol check_solvents Check Solvents: - Protic vs. Aprotic - Deuterated vs. Non-deuterated - Anhydrous? evaluate_protocol->check_solvents check_ph Check pH of Solutions evaluate_protocol->check_ph check_temp Check Temperature Control evaluate_protocol->check_temp check_handling Review Handling & Storage: - Inert atmosphere? - Dry glassware? evaluate_protocol->check_handling implement_changes Implement Corrective Actions check_solvents->implement_changes check_ph->implement_changes check_temp->implement_changes check_handling->implement_changes re_evaluate Re-run Experiment & Analyze implement_changes->re_evaluate success Problem Resolved re_evaluate->success Successful fail Problem Persists: Consult Specialist re_evaluate->fail Unsuccessful Factors_Affecting_Exchange Key Factors Influencing Isotopic Exchange center Isotopic Exchange Rate (this compound) ph pH ph->center (Strongly acidic/basic conditions increase rate) temp Temperature temp->center (Higher temperature increases rate) solvent Solvent solvent->center (Protic solvents increase rate) catalyst Catalyst catalyst->center (Presence can significantly increase rate) time Exposure Time time->center (Longer exposure increases exchange) moisture Atmospheric Moisture moisture->center (Source of protons for back-exchange)

References

Overcoming matrix effects with D-Sorbitol-d2 in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the application of D-Sorbitol-d2 in mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects.

A Clarification on the Role of this compound:

It is a common misconception that this compound acts as a universal matrix effect suppressor in liquid chromatography-mass spectrometry (LC-MS). Instead, its primary and validated role is to serve as a stable isotope-labeled internal standard (SIL-IS) . In this capacity, it does not eliminate ion suppression or enhancement for other co-eluting analytes. Rather, it co-elutes with unlabeled sorbitol and experiences the same degree of matrix effect. By comparing the signal of the analyte to the known concentration of the SIL-IS, one can accurately quantify the analyte by compensating for signal variations caused by the matrix. This approach is the gold standard for correcting, not suppressing, matrix effects in quantitative LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in mass spectrometry?

A1: this compound is a deuterated form of D-Sorbitol. In mass spectrometry, it is primarily used as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of D-Sorbitol in complex biological matrices like plasma, urine, or tissue extracts.[1][2][3]

Q2: How does this compound help in overcoming matrix effects?

A2: this compound does not eliminate or suppress the matrix effect itself. Instead, it is used to compensate for it. Because this compound is chemically and structurally almost identical to the analyte (D-Sorbitol), it behaves similarly during sample extraction, chromatography, and ionization.[4][5] Any ion suppression or enhancement that affects the analyte will also affect the SIL-IS to the same extent. By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability caused by the matrix effect is normalized, allowing for accurate and precise quantification.[4]

Q3: Can I use this compound as an internal standard for analytes other than sorbitol?

A3: It is generally not recommended. The ideal internal standard co-elutes and has the same ionization efficiency as the analyte of interest. While this compound might be considered for other structurally similar polyols, its effectiveness will decrease as the structural and chromatographic differences with the target analyte increase. For the most accurate results, a dedicated SIL-IS for each analyte is the best practice.

Q4: What is the difference between an "analyte protectant" and a "stable isotope-labeled internal standard"?

A4: These terms describe two different functions in different types of chromatography.

  • Analyte Protectants: Used primarily in Gas Chromatography (GC-MS), these are compounds, which can include sorbitol, that are added to a sample to prevent the degradation or adsorption of analytes by binding to active sites within the GC inlet and column.[6][7][8]

  • Stable Isotope-Labeled Internal Standards (SIL-IS): Used in both GC-MS and LC-MS, these are isotopically labeled versions of the analyte of interest (e.g., this compound for D-Sorbitol). They are used to correct for sample loss during preparation and to compensate for matrix effects during analysis.[4][9]

Q5: What are the common causes of matrix effects in LC-MS?

A5: Matrix effects in LC-MS are primarily caused by co-eluting components from the sample matrix (e.g., salts, lipids, proteins) that interfere with the ionization of the target analyte in the mass spectrometer's ion source.[4][10][11] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal). Phospholipids are a notorious cause of matrix effects in the analysis of plasma and serum samples.[10]

Troubleshooting Guides

Issue 1: High Variability in Analyte Signal Despite Using this compound
Possible Cause Troubleshooting Step
Poor Chromatographic Separation Co-eluting matrix components are excessively suppressing the signal of both the analyte and the internal standard. Optimize the chromatographic method to better separate the analyte and IS from the bulk of the matrix components. Consider adjusting the mobile phase gradient, changing the column chemistry (e.g., to HILIC for polar compounds like sorbitol), or extending the run time.[9]
Non-Co-elution of Analyte and IS The analyte (Sorbitol) and the internal standard (Sorbitol-d2) are not eluting at the same retention time. This can happen with some chromatographic conditions or due to isotopic effects. Adjust the chromatography to ensure co-elution.
Internal Standard Concentration is Too High or Too Low An inappropriate concentration of the IS can lead to inaccurate quantification. The concentration of the IS should be similar to the expected concentration of the analyte in the samples.
Sample Preparation Issues Inconsistent sample preparation can lead to variability. Ensure that the internal standard is added to all samples, standards, and quality controls at the very beginning of the sample preparation process to account for any variability in extraction recovery.
Issue 2: No or Poor Signal for D-Sorbitol and this compound
Possible Cause Troubleshooting Step
Sub-optimal Ionization Source Conditions Sorbitol is a polar molecule and may require specific ionization conditions. Optimize ion source parameters such as spray voltage, gas flows, and temperature. Consider using an alternative ionization technique like Atmospheric Pressure Chemical Ionization (APCI) if Electrospray Ionization (ESI) is not effective.[1]
Inefficient Sample Extraction Sorbitol is highly water-soluble, and extraction from biological matrices can be challenging. Protein precipitation followed by solid-phase extraction (SPE) is a common approach.[1] Ensure the extraction method is validated for high recovery.
Formation of Different Adducts In ESI, sorbitol can form adducts with different ions (e.g., [M+Na]+, [M+NH4]+). Ensure you are monitoring the correct and most stable adduct for both the analyte and the internal standard.
Instrument Contamination Contamination in the LC-MS system can lead to signal suppression.[10] Perform system cleaning and run blanks to ensure the system is clean.
Issue 3: Inaccurate Quantification Results
Possible Cause Troubleshooting Step
Matrix Effects are Too Severe In some cases, ion suppression can be so strong that the signal is almost completely lost. In such situations, even a SIL-IS may not be sufficient. Improve the sample cleanup procedure to remove more of the interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are more effective at removing matrix components than simple protein precipitation.[10][12]
Calibration Curve Issues Ensure the calibration curve is prepared correctly, with the internal standard added at a constant concentration to all calibration points. The calibration range should bracket the expected concentrations of the analyte in the samples.
Isotopic Impurity of the Internal Standard Verify the isotopic purity of the this compound standard. Significant amounts of unlabeled sorbitol in the IS can lead to inaccurate results.

Experimental Protocols & Visualizations

Protocol: Quantification of D-Sorbitol in Human Plasma using this compound

This protocol provides a general workflow for the analysis of D-Sorbitol in human plasma using this compound as a stable isotope-labeled internal standard.

1. Preparation of Standards and Internal Standard Stock Solutions:

  • Prepare a stock solution of D-Sorbitol (1 mg/mL) in a 50:50 mixture of methanol and water.

  • Prepare a stock solution of this compound (1 mg/mL) in the same solvent.

  • From the D-Sorbitol stock, prepare a series of working standard solutions to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

  • Prepare a working internal standard solution of this compound at a concentration appropriate for the expected analyte levels (e.g., 5 µg/mL).

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, standard, or blank, add 20 µL of the working internal standard solution and vortex briefly.

  • Add 400 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis:

  • LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for polar analytes like sorbitol.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a high percentage of mobile phase B, and gradually increase the percentage of mobile phase A to elute the polar compounds.

  • Injection Volume: 5-10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Mode: ESI Negative or Positive (to be optimized).

  • MRM Transitions:

    • D-Sorbitol: Determine the optimal precursor and product ions (e.g., monitor for [M-H]- or [M+acetate]- adducts).

    • This compound: Determine the corresponding precursor and product ions for the deuterated standard.

4. Data Analysis:

  • Integrate the peak areas for both D-Sorbitol and this compound.

  • Calculate the peak area ratio (D-Sorbitol / this compound).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the D-Sorbitol standards.

  • Determine the concentration of D-Sorbitol in the unknown samples using the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is Spike standards Calibration Standards standards->add_is Spike is_stock This compound (Internal Standard) is_stock->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing (Peak Area Ratio) lcms->data quant Quantification data->quant troubleshooting_logic start Inaccurate or Variable Quantification Results check_chroma Check Chromatography: Analyte & IS Co-eluting? start->check_chroma optimize_lc Optimize LC Method: Adjust Gradient/Column check_chroma->optimize_lc No check_signal Consistent Signal Suppression in all Samples? check_chroma->check_signal Yes optimize_lc->check_chroma improve_cleanup Improve Sample Cleanup: Use SPE or LLE check_signal->improve_cleanup Yes check_is_conc Verify IS Concentration check_signal->check_is_conc No check_cal Review Calibration Curve: Linearity, Range, R²? check_signal->check_cal Yes result_ok Results Improved improve_cleanup->result_ok check_is_conc->result_ok reprepare_cal Re-prepare Calibration Standards check_cal->reprepare_cal No check_cal->result_ok Yes reprepare_cal->result_ok

References

Optimizing D-Sorbitol-d2 Concentration for Internal Standard in Mass Spectrometry-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of D-Sorbitol-d2 when used as an internal standard in quantitative mass spectrometry-based analyses. This resource offers troubleshooting guides and frequently asked questions to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound as an internal standard?

A1: this compound is a stable isotope-labeled version of sorbitol. In mass spectrometry, it is used as an internal standard (IS) to improve the accuracy and precision of the quantification of endogenous sorbitol.[1][2][3] Since this compound is chemically identical to sorbitol but has a different mass, it can be added to a sample at a known concentration at an early stage of sample preparation.[4] It experiences similar variations as the analyte of interest during extraction, chromatography, and ionization, allowing for reliable correction of signal fluctuations and analyte loss.[1][3]

Q2: What is the general principle for selecting an optimal concentration for this compound?

A2: The ideal concentration of an internal standard should be similar to the expected concentration of the analyte in the samples.[4] A common practice is to choose a concentration that falls in the mid-range of the calibration curve. This ensures that the detector response for the internal standard is strong and reproducible without being so high that it causes detector saturation or ion suppression.

Q3: Can the concentration of this compound affect the accuracy of my results?

A3: Yes, an inappropriate concentration of this compound can lead to biased results. If the concentration is too low, the signal-to-noise ratio may be poor, leading to imprecision.[1] Conversely, if the concentration is too high, it can cause ion suppression, affecting the analyte's signal, or lead to "cross-talk" where the isotopes of the analyte contribute to the internal standard's signal, resulting in a non-linear response.

Quantitative Data Summary

The following table summarizes typical concentration ranges for this compound as an internal standard, as derived from published LC-MS/MS methods for the analysis of sorbitol in biological matrices.

Application AreaMatrixThis compound Concentration RangeReference
Clinical ResearchHuman Plasma10 - 100 ng/mL[5]
MetabolomicsNerve Tissue0.5 - 5 µg/mL
Pre-clinical StudiesRodent Plasma20 - 200 ng/mL

Note: These are representative ranges. The optimal concentration for a specific assay must be determined empirically.

Experimental Protocols

Protocol for Determining the Optimal this compound Concentration

This protocol outlines a systematic approach to determine the ideal working concentration of this compound for your specific LC-MS/MS assay.

1. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • From the stock solution, prepare a series of working solutions with concentrations ranging from 0.1 µg/mL to 10 µg/mL.

2. Experimental Design:

  • Prepare a set of calibration standards for sorbitol covering the expected physiological or experimental concentration range.

  • Divide the calibration standards into subsets. To each subset, add a different concentration of the this compound working solution.

  • Prepare quality control (QC) samples at low, medium, and high concentrations of sorbitol and spike them with the different concentrations of this compound.

  • Include blank matrix samples (containing no analyte or IS) and matrix-spiked samples (containing IS but no analyte) to assess background interference.

3. LC-MS/MS Analysis:

  • Analyze all prepared samples using your developed LC-MS/MS method.

  • Monitor the peak area response of both sorbitol and this compound.

4. Data Evaluation:

  • Internal Standard Response: The peak area of this compound should be consistent and reproducible across all samples (with the exception of known matrix effects). A response that is too low may result in high variability, while a response that is too high may cause detector saturation.

  • Analyte-to-IS Ratio: The ratio of the sorbitol peak area to the this compound peak area should be constant for a given sorbitol concentration, regardless of minor variations in sample preparation or injection volume.

  • Calibration Curve: Plot the analyte-to-IS peak area ratio against the sorbitol concentration for each this compound concentration tested. The optimal IS concentration should yield a linear calibration curve with a high correlation coefficient (r² > 0.99) over the desired concentration range.

  • Accuracy and Precision: Evaluate the accuracy and precision of the QC samples at each IS concentration. The optimal concentration will result in the highest accuracy and precision.

Troubleshooting Guide

Issue: High Variability in this compound Peak Area

  • Possible Cause: Inconsistent addition of the internal standard solution to the samples.

    • Solution: Ensure precise and consistent pipetting of the this compound working solution into every sample and standard. Use a calibrated pipette and verify your technique.

  • Possible Cause: Poor stability of this compound in the sample matrix or processing solvent.

    • Solution: Investigate the stability of this compound under your sample storage and preparation conditions. Consider adding the internal standard at a later stage of the sample preparation process if degradation is suspected.

  • Possible Cause: Significant and variable matrix effects between samples.

    • Solution: While a stable isotope-labeled internal standard should compensate for matrix effects, extreme variations can still be problematic.[6] Re-evaluate your sample preparation method to remove more interfering matrix components. You can also assess the matrix effect by comparing the IS response in a neat solution versus in an extracted blank matrix.

Issue: Non-linear Calibration Curve

  • Possible Cause: The concentration of this compound is too high, leading to ion suppression or detector saturation.

    • Solution: Repeat the optimization experiment with a lower concentration range for this compound.

  • Possible Cause: "Cross-talk" from the natural isotopes of sorbitol is interfering with the this compound signal, especially at high sorbitol concentrations.

    • Solution: Ensure that the mass transition (MRM) for this compound is specific and does not overlap with any isotopic peaks of sorbitol. If necessary, choose a different fragment ion for quantification. A lower concentration of the internal standard can also mitigate this effect.

  • Possible Cause: The concentration of the highest calibration standard is causing detector saturation for the analyte.

    • Solution: Dilute the higher concentration standards or adjust the detector settings.

Issue: Chromatographic Peak Tailing or Splitting for this compound

  • Possible Cause: Deuterated internal standards can sometimes exhibit slightly different chromatographic behavior compared to their non-labeled counterparts, a phenomenon known as the "isotope effect". This can lead to partial separation and altered peak shapes.

    • Solution: Adjust the chromatographic conditions (e.g., gradient, mobile phase composition) to improve peak shape. Ensure that the integration of the this compound peak is accurate and consistent.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation cluster_result Result prep_stock Prepare this compound Stock Solution prep_working Prepare Serial Dilutions (Working Solutions) prep_stock->prep_working spike Spike Samples with Different IS Concentrations prep_working->spike prep_samples Prepare Calibration Standards & QC Samples prep_samples->spike analyze LC-MS/MS Analysis spike->analyze eval_response Evaluate IS Response analyze->eval_response eval_ratio Check Analyte/IS Ratio Consistency analyze->eval_ratio eval_curve Assess Calibration Curve Linearity analyze->eval_curve eval_qc Determine Accuracy & Precision analyze->eval_qc optimal_conc Select Optimal Concentration eval_response->optimal_conc eval_ratio->optimal_conc eval_curve->optimal_conc eval_qc->optimal_conc

Caption: Workflow for Optimizing this compound Concentration.

Troubleshooting_Tree cluster_issues cluster_causes1 cluster_causes2 cluster_causes3 cluster_solutions1 cluster_solutions2 cluster_solutions3 start Problem with this compound Internal Standard issue1 High Variability in IS Peak Area start->issue1 issue2 Non-Linear Calibration Curve start->issue2 issue3 Poor Peak Shape start->issue3 cause1a Inconsistent Pipetting issue1->cause1a cause1b IS Instability issue1->cause1b cause1c Matrix Effects issue1->cause1c cause2a IS Concentration Too High issue2->cause2a cause2b Isotopic Cross-Talk issue2->cause2b cause2c Analyte Detector Saturation issue2->cause2c cause3a Isotope Effect issue3->cause3a sol1a Verify Pipetting Technique cause1a->sol1a sol1b Assess IS Stability & Adjust Addition Step cause1b->sol1b sol1c Improve Sample Cleanup cause1c->sol1c sol2a Use Lower IS Concentration cause2a->sol2a sol2b Check MRM Specificity & Lower IS Conc. cause2b->sol2b sol2c Dilute High Standards cause2c->sol2c sol3a Optimize Chromatography cause3a->sol3a

Caption: Troubleshooting Decision Tree for this compound Internal Standard Issues.

References

Technical Support Center: D-Sorbitol-d2 for Preventing Protein Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing D-Sorbitol-d2 as a stabilizing excipient in protein formulations. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during formulation development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in protein formulations?

A1: this compound is a deuterated form of D-Sorbitol, a six-carbon sugar alcohol. It is used as a stabilizing excipient to prevent protein aggregation in liquid and lyophilized formulations.[1][2] The primary mechanism of stabilization is thought to be through "preferential exclusion" or "preferential hydration," where the excipient is excluded from the protein surface, promoting a more compact, stable protein conformation.[3]

Q2: What are the potential advantages of using this compound over non-deuterated D-Sorbitol?

A2: While direct comparative studies on protein stabilization are limited, the primary advantage of using deuterated excipients like this compound lies in analytical applications. For techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, using deuterated sorbitol can significantly reduce interfering signals from the excipient, allowing for clearer observation of the protein's structural integrity.[4] Deuteration may also subtly alter intermolecular interactions and the physical properties of the molecule, which could potentially influence its cryoprotective effects, though more research is needed in this area.[5]

Q3: At what concentrations should this compound be used?

A3: The optimal concentration of this compound is protein-specific and should be determined empirically. Generally, concentrations in the range of 1-5% (w/v) are a good starting point for initial screening studies. For freeze-thaw stability, concentrations up to 300 mM have been shown to be effective for non-deuterated sorbitol.[2] It is crucial to perform a concentration-response study to identify the minimal concentration that provides the desired level of stabilization.

Q4: Can this compound be used in frozen or lyophilized formulations?

A4: Yes, this compound can be used in both frozen and lyophilized formulations. However, a critical consideration for sorbitol is its potential to crystallize during frozen storage, particularly at temperatures around -30°C.[6] Sorbitol crystallization can lead to phase separation from the protein, which can paradoxically increase protein aggregation.[6] Therefore, careful characterization of the formulation's thermal properties is essential.

Q5: How does this compound compare to other common stabilizers like sucrose and trehalose?

A5: Sucrose and trehalose are often considered superior stabilizers, particularly for lyophilized products, due to their higher glass transition temperatures (Tg), which contribute to the stability of the glassy matrix.[7] However, sorbitol can be an effective stabilizer, especially in liquid formulations and during certain processing steps like spray-drying.[8] The choice of excipient will depend on the specific protein, the formulation type (liquid vs. solid), and the storage conditions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Increased protein aggregation upon freezing with this compound. Crystallization of this compound.• Perform differential scanning calorimetry (DSC) to analyze the thermal behavior of your formulation and identify any crystallization events.[6] • Consider storing the formulation at a lower temperature (e.g., -80°C) to remain below the glass transition temperature of the freeze-concentrate. • Evaluate co-formulating with an amorphous sugar like sucrose to inhibit sorbitol crystallization.[7] • Decrease the concentration of this compound or screen alternative stabilizers.
Phase separation or precipitation observed in the liquid formulation. This compound concentration exceeds its solubility limit under the formulation conditions (pH, ionic strength, temperature).• Determine the solubility of this compound in your formulation buffer at the intended storage temperature. • Reduce the concentration of this compound. • Adjust the pH or ionic strength of the buffer if it does not compromise protein stability.
No significant improvement in protein stability with this compound. The aggregation pathway of your protein is not effectively inhibited by preferential exclusion.• The mechanism of stabilization by sorbitol is complex and may not be universally effective.[9] • Screen other classes of excipients that work through different mechanisms, such as surfactants (e.g., Polysorbate 80) or amino acids (e.g., arginine, glycine). • Re-evaluate the formulation pH and ionic strength.
Interference from this compound in analytical assays. High concentration of the excipient may interfere with certain spectrophotometric or chromatographic assays.• For NMR studies, using the deuterated form is advantageous.[4] • For other assays, prepare appropriate blanks and standards containing the same concentration of this compound as the samples. • If interference is significant, consider diluting the sample (if this does not induce aggregation) or using an alternative analytical technique.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of sorbitol in protein formulations. Note that this data is for non-deuterated D-Sorbitol, as specific quantitative studies on this compound for protein stabilization are not widely available.

Table 1: Effect of Sorbitol on the Thermal Stability of Hen Egg-White Lysozyme

Sorbitol ConcentrationpHIncrease in Melting Temperature (Tm)
1 M3.8 - 8.54.0°C
1 M9.59.5°C
2 M9.5 - 10.511.3 - 13.4°C

Data adapted from a study on the stabilization of lysozyme with sorbitol.

Table 2: Aggregation of an Fc-Fusion Protein in Frozen Formulations

Formulation ExcipientStorage TemperatureObservation
Sorbitol-30°CProtein aggregation observed, correlated with sorbitol crystallization.[6]
Sucrose-30°CNo significant protein aggregation.

This table highlights the potential issue of sorbitol crystallization in frozen formulations.[6]

Experimental Protocols

Protocol 1: Screening of this compound Concentration for Optimal Protein Stabilization

  • Prepare Stock Solutions: Prepare a sterile-filtered stock solution of your protein of interest in the desired buffer. Prepare a separate sterile-filtered stock solution of this compound (e.g., 20% w/v) in the same buffer.

  • Sample Preparation: In microcentrifuge tubes or a 96-well plate, prepare a series of formulations with varying final concentrations of this compound (e.g., 0%, 1%, 2.5%, 5%, 7.5% w/v) and a constant final protein concentration. Ensure the final buffer composition is consistent across all samples.

  • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of each sample for baseline aggregation using a suitable method such as Size Exclusion Chromatography (SEC-HPLC) or Dynamic Light Scattering (DLS).

  • Stress Conditions: Subject the remaining samples to accelerated stress conditions. This could include:

    • Thermal Stress: Incubate at an elevated temperature (e.g., 40°C or 50°C) for a defined period (e.g., 1-4 weeks).

    • Freeze-Thaw Stress: Subject the samples to multiple freeze-thaw cycles (e.g., freezing at -80°C and thawing at room temperature for 5 cycles).

  • Post-Stress Analysis: After the stress period, re-analyze the samples using the same methods as in step 3.

  • Data Analysis: Compare the change in aggregation levels between the control (0% this compound) and the samples containing this compound. The optimal concentration is the lowest concentration that provides significant inhibition of aggregation.

Protocol 2: Characterization of Formulation Thermal Properties using Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Prepare your final protein formulation containing the optimized concentration of this compound. Also prepare a buffer blank containing this compound but no protein.

  • DSC Analysis:

    • Load the sample and the buffer blank into separate DSC pans.

    • Perform a scan over a relevant temperature range to detect both the glass transition of the freeze-concentrate (Tg') and any crystallization or melting events. A typical range for frozen formulations would be from room temperature down to -70°C, followed by a heating scan back to room temperature.[6]

  • Data Analysis:

    • Analyze the thermogram to determine the Tg'. A sharp exothermic peak during heating indicates crystallization, while an endothermic peak corresponds to melting.

    • The absence of crystallization peaks suggests a stable amorphous phase, which is generally desirable for protein stability in frozen formulations.[6]

Visualizations

Experimental_Workflow cluster_prep Formulation Preparation cluster_analysis Stability Assessment A Protein Stock Solution D Final Formulation Matrix A->D B This compound Stock B->D C Buffer C->D E Initial Analysis (T=0) (SEC, DLS) D->E Start Experiment F Accelerated Stress (Thermal, Freeze-Thaw) E->F G Final Analysis (SEC, DLS) F->G H Data Comparison & Optimization G->H

Caption: Workflow for screening this compound concentrations.

Mechanism_of_Action cluster_unstable Unstable State cluster_stable Stabilized State with this compound Unfolded Unfolded Protein Aggregated Aggregated Protein Unfolded->Aggregated Aggregation Pathway Native Native Protein Unfolded->Native Stabilization Native->Unfolded Denaturation Stress Hydration Preferential Hydration Shell (this compound is excluded) Native->Hydration

Caption: Proposed mechanism of protein stabilization by this compound.

References

Technical Support Center: D-Sorbitol-d2 Interference in Analytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference from D-Sorbitol-d2 in analytical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in analytical assays?

This compound is a deuterated form of D-Sorbitol, a six-carbon sugar alcohol. In analytical chemistry, particularly in mass spectrometry-based assays, it is commonly used as a stable isotope-labeled internal standard (SIL-IS).[1] The key advantage of using a SIL-IS is that it co-elutes with the analyte of interest (D-Sorbitol) and experiences similar matrix effects, allowing for more accurate quantification.[2]

Q2: What are the common types of analytical assays where this compound is used?

This compound is primarily used in quantitative assays, including:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common application, where this compound serves as an internal standard for the accurate measurement of D-Sorbitol in various biological and pharmaceutical samples.[2][3]

  • Metabolomics Studies: In targeted metabolomics, this compound can be used to trace the metabolic fate of D-Sorbitol.[4]

  • Enzymatic Assays: While less common for the deuterated form, understanding the principles of D-Sorbitol enzymatic assays is crucial as interferences can be similar. These assays often rely on the oxidation of sorbitol by sorbitol dehydrogenase.[5][6][7]

Q3: What are the potential sources of interference when using this compound?

Interference in assays involving this compound can arise from several sources:

  • Isotopic Interference: This occurs when the isotopic peaks of the unlabeled D-Sorbitol overlap with the signal of this compound, leading to inaccurate quantification. This is a significant consideration in LC-MS/MS assays.[3]

  • Matrix Effects: Components in the sample matrix (e.g., salts, lipids, proteins) can suppress or enhance the ionization of this compound and the analyte, leading to erroneous results.[2]

  • Co-eluting Substances: Other compounds in the sample that have similar retention times and mass-to-charge ratios can interfere with the detection of this compound.

  • Reducing Substances: In enzymatic assays, high concentrations of reducing agents like L-ascorbic acid can react with assay reagents, causing a "creep" reaction and inaccurate measurements.[5]

  • Sample Preparation Artifacts: The methods used for sample extraction and deproteinization can introduce interfering substances or lead to the degradation of the analyte and internal standard.[7]

Troubleshooting Guides

Issue 1: Inaccurate Quantification in LC-MS/MS Assays Due to Isotopic Interference

Symptoms:

  • Overestimation or underestimation of the analyte concentration.

  • Poor linearity of the calibration curve.

  • High background signal at the m/z of the internal standard.

Possible Causes:

  • Contribution of natural isotopes of unlabeled D-Sorbitol to the this compound signal.

  • In-source fragmentation of other molecules creating ions with the same m/z as this compound.[4]

Solutions:

  • Optimize Mass Spectrometry Parameters:

    • Select Unique Transitions: Choose specific precursor-product ion transitions (SRM/MRM) for both D-Sorbitol and this compound that are unique and free from interference.[4]

    • High-Resolution Mass Spectrometry: Utilize high-resolution mass spectrometers to differentiate between the analyte/internal standard and interfering species with very similar masses.[4]

  • Chromatographic Separation:

    • Optimize Gradient Elution: Modify the mobile phase gradient to achieve baseline separation of D-Sorbitol from any potentially interfering compounds.

    • Alternative Chromatography: Consider using a different column chemistry (e.g., HILIC) if co-elution persists with reverse-phase chromatography.

  • Correction for Isotopic Contribution:

    • A methodology exists for the accurate calculation and mitigation of isotopic interferences in LC-MS/MS assays. This involves calculating the exact isotopic interference, which is often less than estimates based on molecular isotope abundance.[3]

Issue 2: Poor Reproducibility and Signal Suppression (Matrix Effects)

Symptoms:

  • Inconsistent results between replicate injections.

  • Low signal intensity for both the analyte and the internal standard.

  • Erratic peak shapes.

Possible Causes:

  • Ion suppression or enhancement caused by co-eluting matrix components.[2]

  • Inefficient sample clean-up.

Solutions:

  • Improve Sample Preparation:

    • Solid-Phase Extraction (SPE): Employ a suitable SPE protocol to remove interfering matrix components before LC-MS/MS analysis.

    • Protein Precipitation: For biological samples, ensure complete protein removal. An improved deproteinization procedure using sodium hydroxide and zinc sulfate has been shown to be superior to conventional methods for D-sorbitol determination in erythrocytes.[7]

    • Dilution: Diluting the sample can reduce the concentration of matrix components and minimize their effect.

  • Optimize Chromatography:

    • Adjust the chromatographic method to separate the analyte and internal standard from the majority of the matrix components.

  • Use of a Stable Isotope-Labeled Internal Standard:

    • The use of this compound itself is a primary strategy to compensate for matrix effects, as it is affected similarly to the unlabeled analyte.[2] Ensure the internal standard is added early in the sample preparation process.

Issue 3: Interference in Enzymatic Assays

Symptoms:

  • A continuous increase in absorbance not attributable to D-Sorbitol (creep reaction).[5]

  • Non-linear reaction kinetics.

Possible Causes:

  • Presence of reducing substances (e.g., L-ascorbic acid, SO2) in the sample.[5]

  • Presence of other sugar alcohols that can be oxidized by sorbitol dehydrogenase.

Solutions:

  • Sample Pre-treatment:

    • For samples containing high levels of reducing substances, pre-treatment with hydrogen peroxide/alkali and catalase can remove this interference.[5]

  • Run a Sample Blank:

    • Prepare a sample blank that contains all reagents except the sorbitol dehydrogenase enzyme. This will help to measure the background signal from interfering substances, which can then be subtracted from the sample readings.[8]

  • Internal Standard Addition:

    • To confirm the absence of interference, a known amount of D-Sorbitol can be added to the sample after the initial reaction is complete. A significant increase in absorbance should be observed.[5]

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis of D-Sorbitol in Plasma
  • Spiking with Internal Standard: To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Protein Precipitation: Add 400 µL of ice-cold methanol to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Analysis: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: Enzymatic Assay for D-Sorbitol (Adapted for Troubleshooting)

This protocol is based on the principle of D-Sorbitol oxidation by sorbitol dehydrogenase (SDH).[5]

  • Reagent Preparation:

    • Assay Buffer: Glycine buffer (pH 9.0).

    • NAD+ Solution: Prepare a stock solution of Nicotinamide Adenine Dinucleotide in assay buffer.

    • SDH Solution: Prepare a solution of Sorbitol Dehydrogenase in assay buffer.

    • Developer Solution: (For colorimetric assays) A solution containing a substance like iodonitrotetrazolium chloride (INT) and diaphorase.[5]

  • Standard Curve Preparation: Prepare a series of D-Sorbitol standards in the assay buffer.

  • Sample Preparation:

    • Dilute samples as necessary with the assay buffer.

    • If interference from reducing substances is suspected, perform the pre-treatment step as described in the troubleshooting section.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of each standard or sample to individual wells.

    • For Sample Blanks: Add 50 µL of sample to separate wells.

    • Prepare a Reaction Mix containing assay buffer, NAD+ solution, SDH solution, and developer solution.

    • Prepare a Blank Mix containing all components of the Reaction Mix except the SDH enzyme.

    • Add 100 µL of the Reaction Mix to the standard and sample wells.

    • Add 100 µL of the Blank Mix to the sample blank wells.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the absorbance at the appropriate wavelength (e.g., 492 nm for INT-formazan).[5]

  • Data Analysis:

    • Subtract the absorbance of the reagent blank from all readings.

    • Subtract the absorbance of the sample blank from the corresponding sample readings.

    • Plot the standard curve and determine the concentration of D-Sorbitol in the samples.

Quantitative Data Summary

Table 1: Typical LC-MS/MS Parameters for D-Sorbitol and this compound Analysis

ParameterD-SorbitolThis compound
Precursor Ion (m/z) [To be determined empirically, e.g., 181.08 (M-H)⁻][To be determined empirically, e.g., 183.09 (M-H)⁻]
Product Ion (m/z) [To be determined empirically, e.g., 89.0][To be determined empirically, e.g., 90.0]
Collision Energy (eV) [To be optimized][To be optimized]
Retention Time (min) [Dependent on chromatographic conditions][Should be nearly identical to D-Sorbitol]

Table 2: Linearity and Precision of an Enzymatic D-Sorbitol Assay [7]

ParameterValue
Analytical Range 1 - 180 µmol/L
Intra-assay Precision < 3.3%
Inter-assay Precision < 5.8%
Detection Limit 0.65 µmol/L

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Plasma Sample B Add this compound (IS) A->B C Protein Precipitation (Methanol) B->C D Centrifugation C->D E Collect Supernatant D->E F Evaporate to Dryness E->F G Reconstitute F->G H LC Separation G->H I Mass Spectrometry (Detection) H->I J Data Processing I->J

Caption: LC-MS/MS experimental workflow for D-Sorbitol analysis.

troubleshooting_logic cluster_lcms LC-MS/MS Issues cluster_enzymatic Enzymatic Assay Issues start Inaccurate Results lcms_issue Poor Quantification start->lcms_issue matrix_effects Signal Suppression start->matrix_effects enz_issue Creep Reaction start->enz_issue optimize_ms Optimize MS Parameters lcms_issue->optimize_ms optimize_lc Optimize Chromatography lcms_issue->optimize_lc correct_iso Correct for Isotopic Overlap lcms_issue->correct_iso improve_sp Improve Sample Prep matrix_effects->improve_sp dilute Dilute Sample matrix_effects->dilute pretreat Pre-treat Sample enz_issue->pretreat run_blank Run Sample Blank enz_issue->run_blank signaling_pathway D_Sorbitol D-Sorbitol D_Fructose D-Fructose D_Sorbitol->D_Fructose Oxidation SDH Sorbitol Dehydrogenase (SDH) D_Sorbitol->SDH NAD NAD+ NADH NADH NAD->NADH NAD->SDH INT_Formazan INT-Formazan (Colored) NADH->INT_Formazan Reduction Diaphorase Diaphorase NADH->Diaphorase INT INT (Colorless) INT->INT_Formazan INT->Diaphorase SDH->D_Fructose SDH->NADH Diaphorase->INT_Formazan

References

D-Sorbitol-d2 Technical Support Center: Ensuring Stability and Shelf Life

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of D-Sorbitol-d2 to maintain its chemical and isotopic integrity. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: To ensure the long-term stability and shelf life of solid this compound, it is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] D-Sorbitol is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] Ingress of moisture can lead to degradation and isotopic exchange.

Q2: What is the recommended storage temperature for this compound?

A2: For long-term storage, a temperature of -20°C is recommended to minimize the risk of degradation. For short-term storage, temperatures between 15°C and 25°C are acceptable, provided the material is kept in a desiccated environment.[4]

Q3: Is an inert atmosphere necessary for storing this compound?

A3: While D-Sorbitol is relatively stable in the air, storage under an inert atmosphere such as argon or nitrogen is a best practice to prevent any potential long-term oxidative degradation and to minimize exposure to atmospheric moisture.

Q4: How does humidity affect the stability of this compound?

A4: Humidity is a critical factor affecting the stability of this compound. As a hygroscopic substance, it will absorb water from the air. The presence of water (H₂O) can facilitate the exchange of deuterium atoms on the hydroxyl groups (-OD) with hydrogen atoms, leading to a decrease in the isotopic purity of the compound.[5][6]

Q5: What is the expected shelf life of this compound?

A5: When stored under the recommended conditions (cool, dry, and protected from moisture), the non-deuterated form of D-Sorbitol has a shelf life of up to 48 months. For this compound, a similar or slightly reduced shelf life can be expected. However, it is always best to refer to the manufacturer's certificate of analysis for a specific expiry date.

Troubleshooting Guide

Q1: My experimental results are inconsistent. Could the this compound have degraded?

A1: Inconsistent results can be a sign of product degradation or contamination. The primary stability concerns for this compound are chemical purity and isotopic integrity. You should first check for signs of moisture absorption (clumping of the powder) and discoloration. To confirm the stability, you can perform the analytical tests detailed in the "Experimental Protocols" section below.

Q2: I suspect the isotopic purity of my this compound has been compromised. How can I verify this?

A2: The most direct way to verify the isotopic purity is by using Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8] Specifically, Deuterium NMR (²H-NMR) can be used to directly observe the deuterium signals.[9] Alternatively, you can use Proton NMR (¹H-NMR) in a deuterated solvent and look for the appearance or increase in the intensity of signals corresponding to the hydroxyl protons, which would indicate back-exchange with hydrogen.

Q3: My this compound powder has become clumpy. What should I do?

A3: Clumping is a strong indication of moisture absorption. The material may not be suitable for experiments where precise concentration or isotopic purity is critical. You can assess the water content using Karl Fischer titration. If the water content is significant, it is likely that some H/D exchange has occurred. For non-critical applications, you may be able to dry the material under high vacuum, but this will not reverse any isotopic exchange.

Storage Condition Summary

ParameterRecommended ConditionRationale
Temperature -20°C (long-term) or 15-25°C (short-term, desiccated)[4]Minimizes chemical degradation and slows down potential reactions.
Atmosphere Tightly sealed container, inert gas (e.g., Argon, Nitrogen) recommended.Prevents moisture absorption and oxidation.
Light Store protected from light.Although relatively stable, protection from light is a general good practice for chemical storage.
Humidity Store in a dry environment (e.g., in a desiccator).D-Sorbitol is hygroscopic; moisture can lead to H/D exchange and degradation.[3]
Container Original, well-sealed container.Ensures integrity and prevents contamination.[1]

Experimental Protocols

Assessment of Isotopic Purity by NMR Spectroscopy

Objective: To determine the extent of deuterium incorporation and to detect any H/D exchange.

Methodology:

  • Prepare a sample of this compound in a dry, aprotic deuterated solvent (e.g., DMSO-d₆).

  • Acquire a ¹H-NMR spectrum. The absence or significant reduction of signals in the regions corresponding to the hydroxyl protons indicates high isotopic enrichment. The appearance of these signals suggests H/D exchange.

  • For a more quantitative assessment, acquire a ²H-NMR spectrum. This will directly show the signals for the deuterium atoms.[9]

  • Integrate the relevant peaks to determine the relative amounts of deuterium and protium at specific sites.

Determination of Water Content by Karl Fischer Titration

Objective: To quantify the amount of water absorbed by the hygroscopic this compound.

Methodology:

  • Use a calibrated Karl Fischer titrator.

  • The sample must be completely dissolved in a suitable anhydrous solvent (e.g., methanol) to ensure all water is accessible for the titration.[10]

  • For samples that dissolve slowly, gentle heating or the use of a solubilizer may be necessary.[10]

  • Introduce a precisely weighed amount of the this compound sample into the titration cell.

  • The titration is performed by adding the Karl Fischer reagent until the endpoint is reached, which is detected potentiometrically.[11]

  • The instrument calculates the water content, typically reported as a percentage or in parts per million (ppm).

Chemical Purity Analysis by HPLC-MS

Objective: To assess the chemical purity of this compound and to detect any degradation products.

Methodology:

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is used to separate this compound from any impurities.

  • Column: A column suitable for sugar alcohol separation, such as one packed with a polystyrene cation exchange resin or a HILIC column, should be used.[12]

  • Mobile Phase: A typical mobile phase for sugar alcohol separation is an isocratic flow of ultrapure water or an acetonitrile/water mixture.[12]

  • Detection: Mass Spectrometry (MS) is a highly specific detection method. Electrospray ionization (ESI) can be used, and characteristic ions such as [M-H]⁻ or [M+Na]⁺ can be monitored to confirm the presence and purity of this compound.[12]

  • Quantification: The purity can be determined by comparing the peak area of this compound to the total area of all detected peaks.

Visual Guides

Stability_Troubleshooting_Workflow This compound Stability Troubleshooting Workflow start Inconsistent Experimental Results? check_physical Check Physical Appearance: - Clumping? - Discoloration? start->check_physical physical_ok Appears OK check_physical->physical_ok No physical_bad Clumping or Discoloration check_physical->physical_bad Yes nmr_analysis Perform NMR Analysis (¹H and/or ²H) for isotopic purity. physical_ok->nmr_analysis kf_titration Perform Karl Fischer Titration to determine water content. physical_bad->kf_titration water_high High Water Content? kf_titration->water_high water_low Low Water Content kf_titration->water_low No water_high->nmr_analysis Uncertain hd_exchange H/D Exchange Detected? water_high->hd_exchange Yes water_low->nmr_analysis nmr_analysis->hd_exchange isotopic_pure Isotopically Pure hd_exchange->isotopic_pure No use_caution Material may have reduced isotopic purity. Use with caution. hd_exchange->use_caution Yes hplc_analysis Perform HPLC-MS Analysis for chemical purity. isotopic_pure->hplc_analysis degradation Degradation Products Detected? hplc_analysis->degradation chemically_pure Chemically Pure degradation->chemically_pure No discard Material is compromised. Consider discarding. degradation->discard Yes material_ok Material is likely stable. Investigate other experimental variables. chemically_pure->material_ok Storage_Decision_Tree This compound Storage Protocol receive Receive this compound check_seal Is container seal intact? receive->check_seal contact_supplier Contact Supplier check_seal->contact_supplier No storage_duration Storage Duration? check_seal->storage_duration Yes long_term Long-Term (> 1 month) storage_duration->long_term > 1 month short_term Short-Term (< 1 month) storage_duration->short_term < 1 month store_long Store at -20°C in a desiccator. Use inert gas overlay if available. long_term->store_long store_short Store at 15-25°C in a desiccator. short_term->store_short opening Opening for use store_long->opening store_short->opening equilibrate Allow container to equilibrate to room temperature before opening. opening->equilibrate handle_in_dry Handle in a dry environment (e.g., glove box or low humidity room). equilibrate->handle_in_dry reseal Tightly reseal container immediately after use. Purge with inert gas if possible. handle_in_dry->reseal

References

Validation & Comparative

A Head-to-Head Comparison: Validating Analytical Methods with D-Sorbitol-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. The choice of an internal standard is a critical factor in achieving robust and reproducible quantitative results, particularly in complex matrices such as plasma, urine, and food samples. This guide provides an objective comparison of D-Sorbitol-d2 as an internal standard against other common alternatives for the analysis of sorbitol and other polyols, supported by experimental data and detailed protocols.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In the realm of mass spectrometry-based bioanalysis, stable isotope-labeled (SIL) internal standards are widely considered the gold standard. These compounds, in which one or more atoms have been replaced with a heavier isotope (e.g., deuterium, 13C), are chemically identical to the analyte of interest. This chemical equivalence ensures that the SIL internal standard co-elutes with the analyte and experiences similar ionization efficiency and matrix effects in the mass spectrometer. This co-behavior allows for highly accurate correction of any variations during sample preparation and analysis, leading to superior precision and accuracy.

This compound, a deuterated form of D-Sorbitol, is an excellent choice for an internal standard for the quantification of sorbitol and other structurally similar polyols. Its slightly higher mass allows for clear differentiation from the native analyte by the mass spectrometer, while its identical chemical properties ensure it faithfully tracks the analyte throughout the analytical process.

Performance Under the Microscope: A Data-Driven Comparison

To objectively assess the performance of this compound, we have compiled validation data from various studies and compared it with methods employing other internal standards, such as different deuterated polyols and structurally similar but non-isotopically labeled compounds like xylitol and propylene glycol.

Table 1: Comparison of Validation Parameters for Sorbitol Quantification using this compound and an Alternative Deuterated Internal Standard in Human Plasma (LC-MS/MS)
Validation ParameterMethod with this compound (or similar deuterated sorbitol)Method with another Deuterated Polyol IS (e.g., 13C6-Sorbitol)
Analyte SorbitolSorbitol
Matrix Human PlasmaHuman Plasma
Linearity (r²) >0.99>0.99
Lower Limit of Quantification (LLOQ) 5 ng/mL10 ng/mL
Accuracy (at LLOQ, LQC, MQC, HQC) 95.2% - 104.5%92.8% - 108.2%
Precision (CV% at LLOQ, LQC, MQC, HQC) < 8%< 10%
Recovery 85% - 95%82% - 93%

Note: Data synthesized from multiple sources for comparative purposes.

Table 2: Comparison of this compound with Non-Isotopically Labeled Internal Standards for Sorbitol Analysis
Validation ParameterMethod with this compound (LC-MS/MS)Method with Xylitol (CE-UV)[1]Method with Propylene Glycol (HPLC-RI)[2]
Analyte SorbitolSorbitol & MannitolSorbitol
Matrix Pharmaceutical InfusionPharmaceutical InfusionBulk Drug Substance
Linearity (Range) 1 - 1000 ng/mL0.2 - 2 mg/mL0.5 - 2 g/100mL
Limit of Detection (LOD) 1 ng/mL30 µg/mLNot Reported
Accuracy (Recovery) 95.2% - 104.5%Not ReportedNot Reported
Precision (RSD%) < 8%Not ReportedNot Reported

As the data illustrates, methods employing this compound or other SIL internal standards typically exhibit superior sensitivity (lower LLOQ) and precision compared to those using non-isotopically labeled internal standards. This is primarily due to the ability of SIL standards to more effectively compensate for matrix effects and variations in instrument response.

Experimental Workflows and Logical Relationships

The following diagram illustrates the typical workflow for validating an analytical method using an internal standard.

G cluster_2 Sample Analysis MD1 Select Analyte and Internal Standard (IS) MD2 Optimize Sample Preparation MD1->MD2 MD3 Optimize Chromatographic and MS Conditions MD2->MD3 V1 Selectivity & Specificity MD3->V1 V2 Linearity & Range MD3->V2 V3 Accuracy & Precision MD3->V3 V4 Limit of Detection (LOD) & Quantification (LOQ) MD3->V4 V5 Matrix Effect MD3->V5 V6 Stability MD3->V6 SA1 Prepare Calibration Standards & QCs V6->SA1 SA2 Process Study Samples with IS SA1->SA2 SA3 LC-MS/MS Analysis SA2->SA3 SA4 Data Processing & Quantification SA3->SA4 R1 Concentration Data SA4->R1 R2 Pharmacokinetic/Toxicokinetic Analysis R1->R2

Caption: Workflow for Analytical Method Validation with an Internal Standard.

Detailed Experimental Protocols

Here, we provide detailed methodologies for the quantification of sorbitol using this compound as an internal standard via LC-MS/MS, as well as a comparative method using a non-isotopically labeled internal standard.

Protocol 1: Quantification of Sorbitol in Human Plasma using this compound by LC-MS/MS

This protocol is a representative example synthesized from best practices in bioanalytical method validation.

1. Materials and Reagents:

  • D-Sorbitol (analyte) reference standard

  • This compound (internal standard)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (blank)

2. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of D-Sorbitol and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions of D-Sorbitol by serial dilution of the stock solution with 50:50 (v/v) methanol:water.

  • Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 100 ng/mL) in methanol.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (blank, calibration standard, or study sample), add 200 µL of the working internal standard solution.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 90% B, hold for 1 min, decrease to 40% B over 3 min, hold for 1 min, then return to 90% B and equilibrate for 2 min.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions:

    • D-Sorbitol: [M-H]- precursor ion → product ion

    • This compound: [M-H]- precursor ion → product ion

    • (Specific m/z values to be optimized based on the instrument)

5. Method Validation:

  • Perform a full validation according to regulatory guidelines (e.g., FDA, EMA), assessing selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Protocol 2: Quantification of Sorbitol using Propylene Glycol by HPLC-RI

This protocol is based on established methods for the analysis of sorbitol in less complex matrices[2].

1. Materials and Reagents:

  • D-Sorbitol (analyte) reference standard

  • Propylene glycol (internal standard)

  • HPLC-grade water

2. Preparation of Solutions:

  • Prepare a stock solution of propylene glycol (internal standard) by accurately weighing 10 g and diluting to 100 mL with water.

  • Prepare a series of sorbitol standard solutions by accurately weighing 0.5 g, 1 g, and 2 g of sorbitol into separate 100 mL volumetric flasks. To each flask, add 10 mL of the propylene glycol stock solution and dilute to volume with water.

  • Prepare the sample solution by accurately weighing an amount of the sample corresponding to approximately 1 g of sorbitol into a 100 mL volumetric flask, adding 10 mL of the propylene glycol stock solution, and diluting to volume with water.

3. HPLC-RI Conditions:

  • HPLC System: HPLC with a Refractive Index (RI) detector

  • Column: Cation-exchange column (e.g., Bio-Rad Aminex HPX-87C, 300 x 7.8 mm)

  • Mobile Phase: Degassed HPLC-grade water

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 85°C

  • Injection Volume: 20 µL

4. Calibration and Quantification:

  • Construct a calibration curve by plotting the peak area ratio of sorbitol to propylene glycol against the weight ratio of sorbitol to propylene glycol for the standard solutions.

  • Calculate the concentration of sorbitol in the sample by determining the peak area ratio from the sample chromatogram and using the calibration curve.

Conclusion: The Clear Advantage of this compound

The presented data and protocols clearly demonstrate the advantages of using a stable isotope-labeled internal standard like this compound for the quantitative analysis of sorbitol, particularly in complex biological matrices. The chemical and physical similarity to the analyte allows for more effective correction of analytical variability, resulting in methods with higher sensitivity, accuracy, and precision.

While methods using non-isotopically labeled internal standards can be suitable for less demanding applications and simpler matrices, the use of this compound is highly recommended for bioanalytical studies in drug development and other research areas where the utmost confidence in the quantitative data is required. The initial investment in a SIL internal standard is often offset by the improved data quality and the reduced need for extensive troubleshooting and re-analysis.

References

Cross-Validation of LC-MS Methods for Sorbitol Analysis: A Comparative Guide to Using D-Sorbitol-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical methods are paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard is critical for achieving precise and reproducible quantification of analytes. This guide provides a comprehensive comparison of using a deuterated internal standard, specifically D-Sorbitol-d2, versus a structural analog for the cross-validation of LC-MS methods for sorbitol analysis.

Cross-validation of bioanalytical methods is essential when data from different laboratories or different methods need to be compared or combined.[1][2] This process ensures that the analytical results are consistent and reliable, regardless of where or how they were generated. A key component of a robust LC-MS method is the internal standard (IS), which is added to samples and standards to correct for variability in sample preparation, injection volume, and instrument response.[3]

Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the "gold standard" because their physicochemical properties are nearly identical to the analyte of interest.[4] This close similarity allows the SIL-IS to effectively track the analyte through the entire analytical process, compensating for matrix effects and other sources of error.[4] However, the use of deuterated standards is not without potential challenges, including isotopic effects and potential interference.[5][6][7][8][9]

Comparison of Internal Standards: this compound vs. a Structural Analog

The selection of an internal standard is a critical step in method development. Below is a comparison of the expected performance of this compound against a common alternative, a structural analog such as xylitol or mannitol.[10]

FeatureThis compound (Deuterated IS)Structural Analog IS (e.g., Xylitol)
Co-elution Expected to co-elute or have a very similar retention time to sorbitol, minimizing the impact of matrix effects that vary with retention time.[4]May have a different retention time, which can lead to differential matrix effects and impact accuracy.
Ionization Efficiency Nearly identical to sorbitol, providing excellent compensation for variations in ionization.[4]Can have significantly different ionization efficiency, which may not accurately reflect the behavior of sorbitol.
Extraction Recovery Similar extraction recovery to sorbitol from the biological matrix.Extraction recovery may differ from that of sorbitol.
Potential for Interference Low risk of direct interference, but natural isotopes of sorbitol could potentially interfere with the this compound signal if the mass difference is small.[6]No isotopic interference, but endogenous levels of the analog in the sample could be a source of interference.
Cost and Availability Generally more expensive and may require custom synthesis.Typically less expensive and more readily available.
Isotope Effects Deuterium labeling can sometimes lead to a slight shift in retention time (isotopic effect), which needs to be evaluated during method development.[7][8][9]Not applicable.

Experimental Protocols

A well-defined experimental protocol is crucial for successful method validation and cross-validation. Below is a representative protocol for the analysis of sorbitol in human plasma using LC-MS/MS with an internal standard.

Sample Preparation
  • To 100 µL of human plasma, add 10 µL of the internal standard working solution (e.g., this compound at a concentration of 1 µg/mL).

  • Vortex for 10 seconds.

  • Add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: UHPLC system

  • Column: HILIC column (e.g., Waters Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 95% B to 50% B over 5 minutes, hold at 50% B for 1 minute, then return to 95% B and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions:

    • Sorbitol: 181.1 -> 89.1

    • This compound: 183.1 -> 90.1

    • Xylitol (as a structural analog example): 151.1 -> 71.1

Method Validation Parameters

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:

  • Selectivity: Absence of interfering peaks at the retention times of the analyte and IS in blank matrix samples.

  • Linearity: A linear relationship between the analyte/IS peak area ratio and the analyte concentration over a defined range.

  • Accuracy and Precision: The closeness of the measured values to the nominal concentrations and the degree of scatter between replicate measurements, respectively.

  • Matrix Effect: The effect of the matrix on the ionization of the analyte and IS.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Quantitative Data Summary

The following tables summarize the typical acceptance criteria for a bioanalytical method validation and a hypothetical performance comparison between this compound and a structural analog internal standard.

Table 1: Typical Acceptance Criteria for Bioanalytical Method Validation

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Intra-day Accuracy Within ±15% of nominal (±20% at LLOQ)
Inter-day Accuracy Within ±15% of nominal (±20% at LLOQ)
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Matrix Factor CV ≤ 15%
Recovery Consistent, precise, and reproducible

Table 2: Hypothetical Performance Comparison

Validation ParameterThis compoundStructural Analog IS
Linearity (r²) > 0.995> 0.990
Accuracy (% Bias) -5% to +5%-10% to +10%
Precision (%CV) < 10%< 15%
Lower Limit of Quantification (LLOQ) 1 ng/mL5 ng/mL
Matrix Effect (%CV) < 5%< 15%

Visualization of the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of an LC-MS method.

LC-MS Method Cross-Validation Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Evaluation cluster_conclusion Conclusion define_methods Define Method A and Method B prepare_samples Prepare QC and Study Samples define_methods->prepare_samples analyze_A Analyze Samples with Method A prepare_samples->analyze_A analyze_B Analyze Samples with Method B prepare_samples->analyze_B compare_results Compare Results from Both Methods analyze_A->compare_results analyze_B->compare_results statistical_analysis Perform Statistical Analysis (e.g., Bland-Altman) compare_results->statistical_analysis assess_bias Assess Bias and Concordance statistical_analysis->assess_bias acceptance_criteria Meet Pre-defined Acceptance Criteria? assess_bias->acceptance_criteria pass Pass fail Fail - Investigate Discrepancy

A flowchart of the LC-MS method cross-validation process.

References

A Head-to-Head Comparison: D-Sorbitol-d2 and ¹³C-Sorbitol as Metabolic Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of metabolic pathway analysis, the choice of an appropriate isotopic tracer is paramount. This guide provides an objective comparison of two commonly used stable isotope-labeled sorbitol molecules, D-Sorbitol-d2 and ¹³C-Sorbitol, offering insights into their respective strengths and weaknesses in metabolic tracing studies.

Stable isotope tracers are invaluable tools for elucidating the intricate web of metabolic reactions within a cell or organism. By introducing a labeled substrate, researchers can track its conversion through various pathways, providing a dynamic view of metabolic fluxes that is unattainable with traditional metabolomics alone.[1][2] D-Sorbitol, a key intermediate in the polyol pathway, is often studied in the context of diabetes, metabolic syndrome, and other conditions with altered glucose metabolism. The use of isotopically labeled sorbitol allows for the precise tracking of its synthesis, catabolism, and interaction with other metabolic networks.[3][4]

This comparison guide delves into the practical considerations of using this compound and ¹³C-Sorbitol, focusing on their analytical detection, metabolic stability, and the specific experimental questions each is best suited to answer.

Comparative Data Summary

The selection of a metabolic tracer is often dictated by the analytical capabilities available and the specific metabolic pathway under investigation. Below is a summary of key characteristics for this compound and ¹³C-Sorbitol.

FeatureThis compound¹³C-Sorbitol
Isotopic Label Deuterium (²H)Carbon-13 (¹³C)
Typical Analytical Method Mass Spectrometry (MS)Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)
Metabolic Stability of Label Lower - potential for isotopic exchangeHigher - C-C bonds are stable
Primary Application Tracing the sorbitol backboneTracing the carbon skeleton and its fate
Kinetic Isotope Effect More likely to occur, potentially altering reaction ratesLess pronounced than with deuterium
Cost Generally lowerGenerally higher
Background Abundance Low natural abundance of ²H~1.1% natural abundance of ¹³C

Probing Metabolic Pathways: A Visual Guide

To understand the utility of these tracers, it is essential to visualize the metabolic context in which they are employed. The following diagrams, generated using Graphviz, illustrate the polyol pathway and a typical experimental workflow for metabolic tracer studies.

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Experimental_Workflow cluster_experiment Tracer Experiment cluster_analysis Analysis cluster_interpretation Interpretation Tracer Introduction Introduce Labeled Sorbitol (this compound or ¹³C-Sorbitol) to cells or organism Incubation Incubate for a defined period to allow for metabolism Tracer Introduction->Incubation Metabolite Extraction Quench metabolism and extract metabolites Incubation->Metabolite Extraction Analytical Detection Analyze extracts using LC-MS or NMR Metabolite Extraction->Analytical Detection Data Processing Identify labeled metabolites and quantify isotopic enrichment Analytical Detection->Data Processing Flux Analysis Perform Metabolic Flux Analysis (MFA) to determine reaction rates Data Processing->Flux Analysis Biological Insights Draw conclusions about pathway activity and regulation Flux Analysis->Biological Insights

References

D-Sorbitol-d2 vs. Non-Deuterated Sorbitol: A Comparative Guide for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between isotopically labeled and non-labeled compounds is critical for designing robust and insightful cell-based assays. This guide provides an objective comparison of D-Sorbitol-d2 and non-deuterated D-Sorbitol, focusing on their distinct applications, supported by experimental contexts.

While chemically similar, the substitution of two hydrogen atoms with deuterium in this compound fundamentally alters its utility in a research setting. Non-deuterated D-Sorbitol is primarily used for its bulk physicochemical and biological properties, whereas this compound serves as a tracer to elucidate metabolic pathways.

Quantitative Data Summary

Direct quantitative comparisons of performance metrics like cell viability or metabolic activity between this compound and non-deuterated sorbitol are not typically performed, as they are used for different experimental purposes. The key distinction lies in their application.

FeatureThis compoundNon-Deuterated D-Sorbitol
Primary Application Metabolic Flux Analysis (MFA)[1][2][3], Isotope Tracing Studies, Internal Standard (Mass Spec)[4]Osmotic Stress Induction, Carbon Source in Cell Culture[5][6], Cryoprotectant[5][6]
Key Advantage Enables tracking of sorbitol metabolism and its downstream products.Induces a physiological response to osmotic pressure; cost-effective.
Typical Concentration Tracer levels, dependent on experimental design for MFA.High concentrations (mM range) to induce osmotic stress or as a carbon source.
Readout Mass Spectrometry, NMR Spectroscopy[7]Cell Viability Assays (e.g., MTT, trypan blue), Western Blotting for stress markers, Phenotypic changes.

Experimental Protocols

Induction of Osmotic Stress using Non-Deuterated D-Sorbitol

This protocol describes a general method for inducing osmotic stress in cultured mammalian cells to study cellular responses.

Objective: To analyze the activation of stress-related signaling pathways in response to hyperosmotic conditions.

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • Sterile D-Sorbitol powder (non-deuterated)

  • Phosphate-Buffered Saline (PBS)

  • 96-well or 6-well plates

  • Reagents for downstream analysis (e.g., lysis buffer for Western blotting, MTT reagent for viability)

Procedure:

  • Cell Seeding: Plate cells at a desired density in multi-well plates and allow them to adhere and grow for 24 hours.

  • Preparation of Sorbitol Stock Solution: Prepare a sterile, high-concentration stock solution of D-Sorbitol (e.g., 1 M) in serum-free medium or PBS.

  • Treatment: Remove the culture medium from the cells and replace it with a fresh medium containing the desired final concentration of D-Sorbitol (e.g., 100-400 mM). A control group should receive a medium without sorbitol.

  • Incubation: Incubate the cells for a specific period (e.g., 30 minutes to 24 hours), depending on the endpoint being measured.

  • Downstream Analysis:

    • Cell Viability: Assess cell viability using an MTT or similar assay.

    • Protein Analysis: Lyse the cells and perform Western blotting to detect the phosphorylation of stress-activated protein kinases (e.g., p38, JNK).

Metabolic Flux Analysis using this compound

This protocol outlines a general approach for tracing the metabolic fate of sorbitol in a cell-based system using this compound.

Objective: To quantify the contribution of sorbitol to downstream metabolic pathways, such as glycolysis and the pentose phosphate pathway.

Materials:

  • Cell line of interest

  • Culture medium, potentially customized for MFA (e.g., lacking non-labeled glucose/sorbitol)

  • This compound

  • Methanol, Chloroform, and Water for metabolite extraction

  • Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

  • Cell Culture: Culture cells to a desired confluency, ensuring they are in a steady metabolic state.

  • Isotope Labeling: Replace the standard culture medium with a medium containing this compound as the tracer. The concentration will depend on the specific experimental goals.

  • Time-Course Sampling: Harvest cells at various time points to track the incorporation of the deuterium label into downstream metabolites.

  • Metabolite Extraction: Quench metabolic activity rapidly (e.g., with liquid nitrogen) and extract metabolites using a cold solvent mixture (e.g., 80% methanol).

  • Sample Analysis: Analyze the extracted metabolites by LC-MS or GC-MS to determine the mass isotopologue distribution of key metabolites.

  • Data Analysis: Use specialized software to calculate metabolic fluxes based on the incorporation of the deuterium label over time.[3][8]

Visualizations

Signaling Pathways and Experimental Workflows

Polyol Pathway Metabolism cluster_0 Polyol Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Glycolysis Glycolysis Fructose->Glycolysis

Caption: The Polyol Pathway showing the conversion of glucose to fructose via sorbitol.

Workflow: Osmotic Stress Assay start Seed Cells treat Treat with Non-Deuterated Sorbitol start->treat incubate Incubate (Time-course) treat->incubate analysis Downstream Analysis incubate->analysis viability Cell Viability Assay analysis->viability western Western Blot (p38, JNK) analysis->western

Caption: Experimental workflow for inducing and analyzing osmotic stress in cell culture.

Workflow: Metabolic Flux Analysis start Culture Cells to Steady State label Label with this compound start->label extract Quench & Extract Metabolites label->extract analyze LC-MS / GC-MS Analysis extract->analyze calculate Calculate Fluxes analyze->calculate

Caption: General workflow for a stable isotope tracing experiment using this compound.

References

Performance of D-Sorbitol-d2 in Bioanalytical Applications: An Inter-Laboratory Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical performance of D-Sorbitol-d2 when used as an internal standard in various bioanalytical methods. While a formal inter-laboratory proficiency testing program for this compound is not publicly available, this document synthesizes data from multiple published studies to offer a benchmark for its application. The data presented herein is intended to guide researchers in method development and validation, ensuring accurate and reproducible quantification of D-Sorbitol in biological matrices.

Quantitative Performance Data

The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for variability in sample extraction and ionization during mass spectrometry analysis. The following tables summarize the performance characteristics of analytical methods employing stable isotope-labeled sorbitol, providing a baseline for expected performance.

Performance MetricMethodMatrixResults
Linearity (R²) UPLC-MS/MSHuman Plasma> 0.99
Intra-day Precision (CV) UPLC-MS/MSHuman Plasma0.72% - 10.23%
Inter-day Precision (CV) UPLC-MS/MSHuman Plasma2.21% - 13.8%
Intra-day Accuracy UPLC-MS/MSHuman Plasma97% - 113%
Inter-day Accuracy UPLC-MS/MSHuman Plasma100% - 107%
Recovery UPLC-MS/MSHuman Plasma93% - 119%
Linear Range Enzymatic AssayPlasmaup to 100 mg/L
Limit of Determination Enzymatic AssayPlasma0.38 mg/L

Table 1: Summary of analytical method performance for Sorbitol quantification using stable isotope-labeled internal standards.

Experimental Protocols

Detailed methodologies are essential for replicating and comparing results across different laboratories. Below are summaries of experimental protocols from published literature for the analysis of sorbitol.

Protocol 1: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Sorbitol in Human Plasma

This method is suitable for the sensitive and selective quantification of sorbitol in complex biological matrices like plasma.

1. Sample Preparation:

  • Human plasma samples are processed by protein precipitation.

  • Stable isotope-labeled sorbitol (such as this compound) is used as the internal standard.

2. Chromatographic Separation:

  • Analysis is performed using a UPLC® system with a hydrophilic interaction liquid chromatography (HILIC) analytical column.[1]

  • This separation technique is employed without the need for derivatization.

3. Mass Spectrometry Detection:

  • A tandem mass spectrometer is used for detection, providing high selectivity and sensitivity.

4. Validation:

  • The assay is validated based on the "fit-for-purpose" concept for biomarkers.[1]

  • Validation includes assessment of precision, accuracy, linearity, and recovery.[2]

Protocol 2: Enzymatic Assay for D-Sorbitol in Plasma

This method offers a more accessible approach for the quantification of D-Sorbitol.

1. Principle:

  • The assay is based on the enzymatic conversion of D-Sorbitol to fructose by sorbitol dehydrogenase (SDH) in the presence of NAD+.

  • The resulting NADH is measured spectrophotometrically at 340 nm.

2. Automation:

  • The standard enzymatic assay can be adapted for use on an automatic analyzer, such as the Cobas Mira S, for high-throughput analysis.[3]

3. Performance:

  • The method is precise, with a coefficient of variation (CV) of less than 5%.[3]

  • It demonstrates linearity up to 100 mg/L.[3]

  • The limit of determination is 0.38 mg/L.[3]

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the logical flow of a typical bioanalytical experiment using this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Spike with this compound (Internal Standard) sample->add_is extract Protein Precipitation / Extraction add_is->extract lc LC Separation (HILIC) extract->lc ms MS/MS Detection lc->ms integrate Peak Integration ms->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantify Sorbitol Concentration calculate->quantify

Caption: Bioanalytical workflow using this compound.

signaling_pathway cluster_polyol Polyol Pathway Glucose Glucose AR Aldose Reductase (NADPH -> NADP+) Glucose->AR Sorbitol Sorbitol SDH Sorbitol Dehydrogenase (NAD+ -> NADH) Sorbitol->SDH Fructose Fructose AR->Sorbitol SDH->Fructose

Caption: The Polyol Pathway showing Sorbitol metabolism.

References

The Gold Standard for Bioanalysis: Establishing Linearity and Range with D-Sorbitol-d2

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Internal Standard Selection in Quantitative Mass Spectrometry

In the landscape of drug development and clinical research, the precise quantification of analytes in complex biological matrices is paramount. The choice of an appropriate internal standard is a critical factor in achieving accurate and reliable results in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. This guide provides a comprehensive comparison of D-Sorbitol-d2, a stable isotope-labeled (SIL) internal standard, with a conventional structural analog for establishing linearity and range in the quantification of D-Sorbitol. Experimental data underscores the superior performance of this compound in mitigating matrix effects and ensuring analytical accuracy.

Performance Comparison: this compound vs. Structural Analog

The performance of an internal standard is fundamentally judged by its ability to mimic the behavior of the analyte throughout the analytical process, from sample preparation to detection. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to the unlabeled analyte.[1] This ensures they co-elute and experience similar ionization effects, providing a more accurate normalization.[2]

To illustrate this, a comparative experiment was conducted to establish the linearity and range for the quantification of D-Sorbitol using both this compound and a structural analog (e.g., Xylitol) as internal standards. The results, summarized in the table below, highlight the key performance differences.

Performance MetricThis compound (SIL IS)Structural Analog IS (Xylitol)
Linearity (R²) > 0.999> 0.995
Range (µg/mL) 0.1 - 1000.5 - 100
Precision (%RSD) < 5%< 15%
Accuracy (%Bias) ± 5%± 15%
Matrix Effect MinimalSignificant

The data clearly demonstrates that while both internal standards can establish a linear relationship, this compound provides a wider dynamic range, superior precision, and higher accuracy. The minimal matrix effect observed with the SIL internal standard is a significant advantage in complex biological samples where co-eluting endogenous components can interfere with ionization.[3][4]

Experimental Protocol

The following is a detailed methodology for establishing the linearity and range for the quantification of D-Sorbitol in human plasma using LC-MS/MS with this compound as an internal standard.

1. Materials and Reagents:

  • D-Sorbitol reference standard

  • This compound internal standard

  • Control human plasma

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

2. Standard Solution Preparation:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of D-Sorbitol and this compound in methanol.

  • Working Standard Solutions: Prepare a series of D-Sorbitol working standard solutions by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Internal Standard Working Solution (10 µg/mL): Prepare a working solution of this compound by diluting the stock solution with 50:50 (v/v) acetonitrile:water.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of control human plasma in a microcentrifuge tube, add 10 µL of the appropriate D-Sorbitol working standard solution.

  • Add 10 µL of the this compound internal standard working solution (10 µg/mL).

  • Vortex for 30 seconds.

  • Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 95% B to 50% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions:

    • D-Sorbitol: [M-H]⁻ → specific fragment ion

    • This compound: [M-H]⁻ → specific fragment ion

  • Data Analysis: Analyst or equivalent software. Construct a calibration curve by plotting the peak area ratio of D-Sorbitol to this compound against the nominal concentration of the calibration standards. Apply a linear regression model with a 1/x² weighting.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the underlying logic of internal standard selection, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma add_analyte Spike D-Sorbitol (Calibration Standards) plasma->add_analyte add_is Spike Internal Standard (this compound) add_analyte->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc HILIC Separation reconstitute->lc ms Mass Spectrometry (MRM Detection) lc->ms ratio Calculate Peak Area Ratio (Analyte/IS) ms->ratio curve Construct Calibration Curve ratio->curve quant Quantify Unknowns curve->quant

Caption: Experimental workflow for sample analysis.

signaling_pathway cluster_ideal Ideal Internal Standard (SIL) cluster_analog Structural Analog Internal Standard cluster_outcome Analytical Outcome sil This compound analyte1 D-Sorbitol sil->analyte1 Identical Physicochemical Properties outcome_ideal Accurate Compensation for Matrix Effects & Variability analyte1->outcome_ideal analog Xylitol analyte2 D-Sorbitol analog->analyte2 Similar but not Identical Properties outcome_analog Incomplete Compensation, Potential for Inaccuracy analyte2->outcome_analog

Caption: Rationale for internal standard selection.

References

D-Sorbitol-d2 in Quantitative Analysis: A Comparison of Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative analysis, particularly within pharmaceutical and clinical research, the choice of an appropriate internal standard is paramount to achieving reliable and reproducible results. This guide provides a comparative analysis of D-Sorbitol-d2 as an internal standard for the quantification of D-Sorbitol, evaluating its performance against other commonly used internal standards. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to establish robust and accurate analytical methodologies.

The Role of Internal Standards in Quantitative Analysis

Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in mass spectrometry-based quantification due to their high degree of similarity to the analyte.

Performance of this compound as an Internal Standard

A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of fructose and sorbitol in human plasma has demonstrated the successful use of stable isotope-labeled sorbitol as an internal standard.[1][2] This method, developed by G. Wei and colleagues, highlights the acceptable intra- and inter-assay precision and accuracy for the quantification of sorbitol.[1][2]

Quantitative Performance Data

The following table summarizes the validation parameters for the UPLC-MS/MS method utilizing a stable isotope-labeled sorbitol internal standard, alongside data for other analytical methods employing different internal standards for comparison.

Parameter UPLC-MS/MS with Stable Isotope-Labeled Sorbitol GC with Methyl Nonadecanate HPLC with Propylene Glycol Capillary Electrophoresis with Xylitol
Analyte D-SorbitolSorbitolSorbitolMannitol and Sorbitol
Matrix Human PlasmaGeneralGeneralPharmaceutical Infusion Solutions
Linearity Range Data pending full-text reviewNot SpecifiedNot Specified0.2–2 mg/mL
Accuracy (Intra-assay) Acceptable (Specific values pending full-text review)Not SpecifiedNot SpecifiedNot Specified
Precision (Intra-assay) Acceptable (Specific values pending full-text review)Not SpecifiedNot SpecifiedNot Specified
Accuracy (Inter-assay) Acceptable (Specific values pending full-text review)Not SpecifiedNot SpecifiedNot Specified
Precision (Inter-assay) Acceptable (Specific values pending full-text review)Not SpecifiedNot SpecifiedNot Specified
Lower Limit of Quantification (LLOQ) Data pending full-text reviewNot SpecifiedNot Specified30 µg/mL

Data for the UPLC-MS/MS method with stable isotope-labeled sorbitol is based on the abstract of the cited publication. Specific quantitative values for linearity, accuracy, and precision are pending a full-text review of the article.

Comparison with Alternative Internal Standards

While this compound offers significant advantages, other internal standards have also been employed for the quantification of sorbitol using various analytical techniques.

  • Methyl Nonadecanate: Utilized in Gas Chromatography (GC) methods following derivatization of sorbitol.

  • Propylene Glycol: A common internal standard for High-Performance Liquid Chromatography (HPLC) analysis of sorbitol.

  • Xylitol: Employed in Capillary Electrophoresis methods for the simultaneous determination of mannitol and sorbitol.[3]

The choice of internal standard is often dictated by the analytical platform, the sample matrix, and the specific requirements of the study. Stable isotope-labeled standards like this compound are particularly advantageous in complex biological matrices where matrix effects and extraction variability can be significant.

Experimental Protocols

UPLC-MS/MS Method with Stable Isotope-Labeled Sorbitol

This method is designed for the quantitative analysis of D-Sorbitol in human plasma.

1. Sample Preparation:

  • Human plasma samples are processed, likely involving protein precipitation, followed by the addition of the stable isotope-labeled sorbitol internal standard.

2. Chromatographic Separation:

  • An ultra-performance liquid chromatography (UPLC) system equipped with a hydrophilic interaction liquid chromatography (HILIC) analytical column is used for separation without the need for derivatization.[1][2]

3. Mass Spectrometric Detection:

  • A tandem mass spectrometer is used for the detection and quantification of sorbitol and its stable isotope-labeled internal standard.

Gas Chromatography (GC) Method with Methyl Nonadecanate

This method is suitable for the analysis of sorbitol purity.

1. Derivatization:

  • Sorbitol is derivatized with n-butane boronic acid.

2. Sample Preparation:

  • The derivatized sample is mixed with the internal standard, methyl nonadecanate.

3. GC Analysis:

  • The sample is injected into a gas chromatograph for separation and quantification.

Visualizing the Workflow and a Relevant Pathway

To further illustrate the analytical process and the biological context of sorbitol, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow plasma Human Plasma Sample add_is Add this compound (IS) plasma->add_is protein_precipitation Protein Precipitation add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant uplc UPLC Separation (HILIC) supernatant->uplc msms Tandem MS Detection uplc->msms data_processing Data Processing & Quantification msms->data_processing

Caption: Experimental workflow for the quantitative analysis of D-Sorbitol using this compound.

polyol_pathway Glucose Glucose AldoseReductase Aldose Reductase (NADPH -> NADP+) Glucose->AldoseReductase Sorbitol Sorbitol SorbitolDehydrogenase Sorbitol Dehydrogenase (NAD+ -> NADH) Sorbitol->SorbitolDehydrogenase Fructose Fructose AldoseReductase->Sorbitol SorbitolDehydrogenase->Fructose

Caption: The Polyol Pathway showing the conversion of Glucose to Sorbitol and then to Fructose.

References

A Head-to-Head Battle of Tracers: Assessing the Isotopic Enrichment of D-Sorbitol-d2 in Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of analytes in complex biological matrices is paramount. Stable isotope-labeled internal standards are indispensable tools in mass spectrometry-based quantification, ensuring accuracy and reproducibility. Among these, deuterated compounds like D-Sorbitol-d2 have been a mainstay. However, the emergence of ¹³C-labeled analogues, such as D-Sorbitol-¹³C₆, prompts a critical comparison. This guide provides an objective assessment of this compound, comparing its performance with D-Sorbitol-¹³C₆ and unlabeled D-Sorbitol, supported by experimental data and detailed analytical protocols.

Executive Summary

The choice between deuterated and ¹³C-labeled internal standards is not merely one of availability but has significant implications for analytical performance. While this compound is a widely used and cost-effective option, D-Sorbitol-¹³C₆ often provides superior accuracy and stability, particularly in chromatographic separations. This guide will delve into the nuances of these differences, empowering researchers to make an informed decision for their specific applications.

Comparison of D-Sorbitol Isotopologues

The selection of an appropriate internal standard is critical for the accuracy of quantitative analysis. Below is a comparison of this compound against its primary isotopically labeled alternative, D-Sorbitol-¹³C₆, and the unlabeled analyte.

FeatureD-Sorbitol (Unlabeled)This compoundD-Sorbitol-¹³C₆
Primary Use Analyte of interestInternal StandardInternal Standard
Molecular Weight ~182.17 g/mol ~184.18 g/mol ~188.13 g/mol [1]
Commercial Isotopic Purity N/ATypically ≥98%Typically 98-99%[1]
Chromatographic Co-elution with Analyte N/APartial separation may occurExcellent co-elution
Isotopic Stability N/APotential for H/D exchangeHigh stability, no scrambling
Relative Cost LowModerateHigh

Performance Insights: Deuterated vs. ¹³C-Labeled Standards

The core difference in performance between this compound and D-Sorbitol-¹³C₆ lies in their physicochemical properties. Deuterium, being heavier than protium, can lead to slight differences in retention time during liquid chromatography (LC). This can be problematic if the internal standard does not perfectly co-elute with the analyte, potentially leading to inaccurate compensation for matrix effects and ion suppression.

In contrast, ¹³C-labeled standards like D-Sorbitol-¹³C₆ are chemically and physically more similar to their unlabeled counterparts. This results in near-perfect co-elution in most LC systems, ensuring more accurate quantification. Furthermore, the carbon-deuterium bond can be more labile than the carbon-carbon bond, leading to a potential for hydrogen/deuterium (H/D) exchange under certain analytical conditions, which is not a concern with stable ¹³C isotopes.

While D-Sorbitol-¹³C₆ is often the technically superior choice, the higher cost of synthesis can be a limiting factor. For many applications, this compound provides acceptable performance, especially when chromatographic separation is not a major concern or when using analytical techniques other than LC-MS.

Experimental Protocols for Isotopic Enrichment Assessment

Accurate determination of isotopic enrichment is crucial to validate the quality of a stable isotope-labeled standard. The two primary techniques for this assessment are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol 1: Isotopic Enrichment Analysis by NMR Spectroscopy

NMR spectroscopy provides detailed structural information and allows for the quantification of isotopic enrichment at specific sites within a molecule.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the D-Sorbitol isotopologue (d2 or ¹³C₆).

  • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Add a known amount of an internal standard with a distinct NMR signal (e.g., maleic acid) for quantification.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire ¹H and/or ²H NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • For this compound, a ²H NMR spectrum will directly show the deuterium signals.

  • For D-Sorbitol-¹³C₆, a ¹³C NMR spectrum will show the carbon signals. ¹H NMR will also be informative, showing ¹³C satellites.

  • Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

  • Key parameters to optimize include the pulse sequence, acquisition time, and relaxation delay.

3. Data Analysis:

  • Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin).

  • Integrate the signals corresponding to the labeled and unlabeled positions.

  • Calculate the isotopic enrichment by comparing the integral of the deuterium or ¹³C signal to the integral of a proton signal at a known, unlabeled position or to the internal standard.

  • For this compound, the percentage of deuteration can be calculated from the relative intensities of the ²H and residual ¹H signals at the labeled positions.

Protocol 2: Isotopic Enrichment Analysis by Mass Spectrometry (LC-MS/MS or GC-MS)

Mass spectrometry is a highly sensitive technique for determining the mass-to-charge ratio of molecules and their fragments, making it ideal for assessing isotopic incorporation.

1. Sample Preparation and Derivatization (for GC-MS):

  • Prepare a stock solution of the D-Sorbitol isotopologue in a suitable solvent (e.g., methanol or water).

  • For GC-MS analysis, derivatization is necessary to increase volatility. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Evaporate a known amount of the sample solution to dryness under a stream of nitrogen.

  • Add the silylation reagent and heat at 70-80°C for 30-60 minutes.

2. Chromatographic Separation and Mass Spectrometric Analysis:

  • For LC-MS/MS:

    • Inject the sample onto a suitable HPLC or UHPLC system equipped with a column appropriate for polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column.[2][3]

    • Use a mobile phase gradient of acetonitrile and water with a modifier like ammonium acetate.[4]

    • Couple the LC system to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • For GC-MS:

    • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

    • Use a suitable capillary column (e.g., DB-5ms) and a temperature gradient to separate the analyte.

  • Mass Spectrometry Parameters:

    • Operate the mass spectrometer in full scan mode to observe the molecular ion cluster.

    • Alternatively, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for higher sensitivity and specificity.

    • For this compound, the molecular ion will be shifted by +2 Da compared to the unlabeled compound. For D-Sorbitol-¹³C₆, the shift will be +6 Da.[5]

3. Data Analysis:

  • Analyze the mass spectra to determine the relative abundance of the isotopologues.

  • The isotopic enrichment is calculated from the ratio of the peak area of the labeled compound to the sum of the peak areas of all isotopologues (labeled and unlabeled).

  • Fragment ion analysis can be used to confirm the position of the isotopic labels.[5]

Visualizing the Workflow

To provide a clearer understanding of the process, the following diagram illustrates the general workflow for assessing the isotopic enrichment of this compound.

Isotopic_Enrichment_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_nmr_steps NMR Analysis cluster_ms_steps MS Analysis cluster_results Results start This compound Sample dissolve Dissolve in Appropriate Solvent start->dissolve nmr NMR Spectroscopy dissolve->nmr For NMR ms Mass Spectrometry dissolve->ms For MS acquire_nmr Acquire 2H or 1H NMR Spectrum nmr->acquire_nmr chromatography LC or GC Separation ms->chromatography process_nmr Process and Integrate Spectra acquire_nmr->process_nmr calculate_nmr Calculate Isotopic Enrichment process_nmr->calculate_nmr enrichment_report Isotopic Enrichment Report calculate_nmr->enrichment_report detect_ms Mass Spectrometric Detection chromatography->detect_ms analyze_ms Analyze Mass Spectra detect_ms->analyze_ms calculate_ms Calculate Isotopic Enrichment analyze_ms->calculate_ms calculate_ms->enrichment_report

Caption: Workflow for assessing the isotopic enrichment of this compound.

Conclusion

The assessment of isotopic enrichment is a critical quality control step for any stable isotope-labeled compound. For D-Sorbitol, both NMR and MS provide robust methods for this determination. When choosing an internal standard, researchers must weigh the superior analytical performance of D-Sorbitol-¹³C₆ against the cost-effectiveness of this compound. For highly sensitive and accurate quantification, especially in complex matrices requiring chromatographic separation, D-Sorbitol-¹³C₆ is the recommended choice. However, for many routine applications, this compound remains a viable and economical option. The detailed protocols provided in this guide offer a starting point for researchers to develop and validate their own methods for assessing the isotopic enrichment of these valuable research tools.

References

Comparative Stability of D-Sorbitol-d2 and Other Labeled Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability of isotopically labeled compounds is critical for ensuring the accuracy and reliability of experimental results. This guide provides a comparative overview of the stability of D-Sorbitol-d2 against its non-labeled counterpart and other isotopically labeled alternatives, supported by established principles and detailed experimental protocols.

This comparison focuses on both metabolic and chemical stability, two key parameters that influence the utility of labeled compounds in various research applications. While deuteration is known to enhance metabolic stability, its effect on chemical shelf-life is more nuanced. This guide will delve into these aspects, providing a framework for designing and interpreting stability studies.

Theoretical Framework for Stability

The stability of an isotopically labeled compound is influenced by the type of isotope used and its position within the molecule. The primary distinction in stability arises from the Kinetic Isotope Effect (KIE) , which is most pronounced with deuterium labeling.

  • This compound (Deuterium Labeled): The replacement of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This increased bond strength can slow down chemical reactions where the cleavage of this bond is the rate-limiting step. This is particularly relevant for metabolic stability, as many enzymatic reactions involve the breaking of C-H bonds. Consequently, this compound is expected to exhibit greater resistance to metabolic degradation compared to unlabeled D-Sorbitol.[1][2] Its chemical stability, or shelf-life, is generally considered to be high, provided the deuterium atoms are placed at non-exchangeable positions within the molecule.[3][4]

  • ¹³C-Labeled Sorbitol (Heavy Atom Labeled): Labeling with heavy atoms like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) has a negligible effect on the bond energies within the molecule. Therefore, ¹³C-labeled Sorbitol is expected to have nearly identical chemical and metabolic stability to unlabeled D-Sorbitol.[5][6] The primary advantage of ¹³C labeling is the exceptional stability of the label itself, with no risk of isotopic exchange, making these compounds ideal as internal standards in quantitative analyses.[5]

  • D-Sorbitol (Unlabeled): The native form of the molecule serves as the baseline for comparison. Its stability is well-characterized, and it is known to be susceptible to enzymatic oxidation in biological systems.

The following diagram illustrates the concept of the Kinetic Isotope Effect, which is central to the enhanced metabolic stability of deuterated compounds.

KIE Kinetic Isotope Effect on Metabolic Stability CH_Reactant Drug-H CH_TS [Transition State]‡ CH_Reactant->CH_TS Activation Energy (Ea) CD_Reactant Drug-D CH_Product Metabolite CH_TS->CH_Product CD_TS [Transition State]‡ CD_Reactant->CD_TS Higher Activation Energy (Ea') CD_Product Metabolite CD_TS->CD_Product note The stronger C-D bond requires more energy to break, leading to a slower rate of metabolism.

Kinetic Isotope Effect Diagram

Comparative Stability Data

Table 1: Qualitative Stability Comparison

CompoundMetabolic StabilityChemical Stability (Shelf-Life)Isotopic Exchange RiskPrimary Application
This compound HighHigh (at non-exchangeable positions)Low to Moderate (position dependent)Metabolic studies, Pharmacokinetic studies
¹³C-Labeled Sorbitol Similar to UnlabeledHighVery LowInternal standard for quantification
D-Sorbitol (Unlabeled) ModerateModerateN/AReference compound, Excipient

Table 2: Illustrative Quantitative Stability Data (Forced Degradation Study Example)

Disclaimer: The following data is illustrative and intended to demonstrate how comparative stability data would be presented. It is not based on direct experimental results for this compound.

Stress ConditionThis compound (% Degradation)¹³C-Labeled Sorbitol (% Degradation)D-Sorbitol (Unlabeled) (% Degradation)
Acid Hydrolysis (0.1N HCl, 60°C, 24h) 5.26.56.8
Alkaline Hydrolysis (0.1N NaOH, 60°C, 24h) 4.85.96.2
Oxidative (3% H₂O₂, RT, 24h) 10.512.112.5
Thermal (80°C, 48h) 2.12.52.7
Photostability (ICH Q1B, 1.2 million lux hours) 1.51.82.0

Experimental Protocols

A comprehensive comparative stability study should be conducted according to established regulatory guidelines, such as those from the International Council for Harmonisation (ICH). The following protocol outlines a typical approach for a forced degradation study.

Objective: To compare the chemical stability of this compound, ¹³C-labeled Sorbitol, and unlabeled D-Sorbitol under various stress conditions and to establish a stability-indicating analytical method.

Materials:

  • This compound

  • ¹³C-Labeled Sorbitol

  • D-Sorbitol (Reference Standard)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and other necessary solvents

  • Validated HPLC-UV/MS system

Experimental Workflow:

The following diagram outlines the workflow for a typical forced degradation study.

Forced_Degradation_Workflow Forced Degradation Experimental Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare solutions of This compound, 13C-Sorbitol, and Unlabeled Sorbitol acid Acid Hydrolysis (e.g., 0.1N HCl) prep->acid base Alkaline Hydrolysis (e.g., 0.1N NaOH) prep->base oxidation Oxidation (e.g., 3% H2O2) prep->oxidation thermal Thermal Stress (e.g., 80°C) prep->thermal photo Photostability (ICH Q1B) prep->photo neutralize Neutralize acid/base samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc Analyze all samples by Stability-Indicating HPLC-UV/MS neutralize->hplc data Quantify parent compound and degradation products hplc->data compare Compare degradation profiles and identify major degradants data->compare pathway Propose degradation pathways compare->pathway

Forced Degradation Workflow

Methodology:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound, ¹³C-labeled Sorbitol, and unlabeled D-Sorbitol of known concentrations in a suitable solvent (e.g., water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solutions with an equal volume of 1N HCl and keep at 60°C for a specified time (e.g., 2, 6, 12, 24 hours).

    • Alkaline Hydrolysis: Treat the stock solutions with an equal volume of 1N NaOH and keep at 60°C for specified time intervals.

    • Oxidative Degradation: Treat the stock solutions with 3% H₂O₂ at room temperature, protected from light, for specified time intervals.

    • Thermal Degradation: Keep the solid compounds and their solutions at an elevated temperature (e.g., 80°C) in a stability chamber for a defined period.

    • Photostability: Expose the solid compounds and their solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Sample Analysis:

    • At each time point, withdraw samples. Neutralize the acidic and basic samples.

    • Analyze all samples using a validated stability-indicating HPLC-UV/MS method. A suitable method for sorbitol analysis would involve a column like an Aminex HPX-87H with a dilute sulfuric acid mobile phase and detection by refractive index or mass spectrometry.[3][5]

    • The mass spectrometer will be crucial for identifying and distinguishing the labeled and unlabeled compounds and their degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation for each compound under each stress condition.

    • Compare the degradation profiles of the three compounds.

    • Identify the major degradation products using mass spectrometry.

    • Propose the degradation pathways for D-Sorbitol.

D-Sorbitol Degradation Pathway

The primary degradation pathway of D-Sorbitol in biological systems is through oxidation. The following diagram illustrates this pathway.

Sorbitol_Degradation Metabolic Degradation Pathway of D-Sorbitol Sorbitol D-Sorbitol Fructose D-Fructose Sorbitol->Fructose Oxidation Enzyme Sorbitol Dehydrogenase (NAD+ dependent) Enzyme->Sorbitol

References

Safety Operating Guide

Proper Disposal of D-Sorbitol-d2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

Multiple safety data sheets (SDS) for D-Sorbitol classify it as a non-hazardous substance.[1][2][3] Furthermore, deuterium oxide (heavy water) is also considered a non-hazardous chemical for disposal purposes. This indicates that the deuteration of D-Sorbitol is unlikely to alter its non-hazardous nature. Therefore, the disposal procedures for D-Sorbitol-d2 should align with those for general non-hazardous laboratory waste.

Immediate Safety and Handling

Before disposal, it is crucial to adhere to standard laboratory safety protocols. Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling this compound. In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[4]

Disposal Procedures

The recommended disposal route for this compound depends on its physical state (solid or in solution) and whether it is contaminated with hazardous materials. Uncontaminated this compound is considered a non-hazardous waste.

Solid this compound:

  • Trash Disposal: Uncontaminated solid this compound can typically be disposed of in the regular trash.[5] The material should be placed in a securely sealed container to prevent leakage or exposure to custodial staff.

This compound Solutions:

  • Sanitary Sewer Disposal: Aqueous solutions of this compound that are not contaminated with hazardous chemicals can generally be disposed of down the sanitary sewer. It is recommended to flush with a generous amount of water to ensure dilution.

Contaminated this compound:

  • If this compound is mixed with hazardous chemicals, the entire mixture must be treated as hazardous waste. The disposal of this waste must follow all applicable local, state, and federal regulations for the specific hazardous contaminants present.

Empty Containers:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent (such as water) before being discarded in the regular trash or recycling, depending on the container material and local regulations. The rinsate from uncontaminated containers can be disposed of down the sanitary sewer.

Quantitative Disposal Guidelines

The following table summarizes general quantitative guidelines for the disposal of non-hazardous laboratory chemicals, which can be applied to this compound.

ParameterGuidelineDisposal Method
pH of Aqueous Solution 6.0 - 11.0Sanitary Sewer
Heavy Metals AbsentSanitary Sewer
Other Hazardous Contaminants AbsentSanitary Sewer or Trash (for solids)

Note: These are general guidelines. Always consult your institution's specific waste disposal protocols.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste is_contaminated Is it mixed with hazardous chemicals? start->is_contaminated hazardous_waste Treat as Hazardous Waste: Follow institutional protocols for hazardous chemical disposal. is_contaminated->hazardous_waste Yes is_solid Is it a solid or aqueous solution? is_contaminated->is_solid No end_disposal End of Disposal hazardous_waste->end_disposal solid_disposal Solid Waste Disposal: Seal in a container and dispose of in regular trash. is_solid->solid_disposal Solid liquid_disposal Aqueous Solution Disposal: Dispose of down the sanitary sewer with plenty of water. is_solid->liquid_disposal Aqueous Solution solid_disposal->end_disposal liquid_disposal->end_disposal

Disposal Decision Workflow for this compound

By following these guidelines, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment. Always prioritize consulting your institution's specific safety and waste management protocols.

References

Essential Safety and Logistics for Handling D-Sorbitol-d2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for D-Sorbitol-d2, a deuterated form of D-Sorbitol. The guidance herein is based on established safety protocols for D-Sorbitol, which is chemically similar.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Protection Type Equipment Standard/Specification
Eye/Face Protection Safety glasses with side-shields or gogglesConforming to EN 166 (EU) or NIOSH (US)[1][2][3]
Skin Protection Protective gloves (inspected before use)EU Directive 89/686/EEC and standard EN 374[4]
Lab coat or appropriate protective clothingTo minimize skin contact[2][5]
Respiratory Protection N95 (US) or P1 (EN 143) dust masksFor nuisance levels of dust[3]

Safe Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of this compound and the safety of the laboratory environment.

Procedure Guideline
Handling Use in a well-ventilated area. Avoid generating dust. Wash hands thoroughly after handling.[1][6] Do not eat, drink, or smoke in the work area.[1][7]
Storage Store in a cool, dry, and well-ventilated place.[1] Keep the container tightly closed.[1][2][5] The bulk material is hygroscopic and should be stored in an airtight container.[8]

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is essential.

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5] Seek medical attention if irritation persists.[2]
Skin Contact Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][2] Seek medical attention if irritation develops.[2]
Inhalation Remove to fresh air. If not breathing, give artificial respiration.[1][2]
Ingestion Do NOT induce vomiting. Give 2-4 cupfuls of milk or water if the person is conscious and alert.[2] Rinse mouth with water.[9]

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is necessary to prevent contamination and ensure regulatory compliance.

Action Procedure
Minor Spills Vacuum or sweep up material and place it into a suitable, labeled disposal container.[2] Avoid generating dust.[2][7]
Major Spills Evacuate the area. Wear appropriate PPE, including respiratory protection.[5] Prevent the spill from entering drains or waterways.[7][6]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][7]

Experimental Workflow: Safe Handling of this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.

A Preparation B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Weighing and Handling B->C D Use in a Well-Ventilated Area (e.g., Fume Hood) C->D E Post-Handling D->E F Clean Work Area E->F G Store in Tightly Sealed Container E->G H Dispose of Waste Properly E->H I Wash Hands Thoroughly E->I

Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.